Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCARHCJUWJJHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate, a key synthetic intermediate in pharmaceutical research and development. The piperidine scaffold is a privileged structure, appearing in a vast array of approved therapeutics, making its derivatives highly valuable building blocks.[1][2] This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, elucidates the underlying reaction mechanism, and explores its potential applications in drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic strategies.
Introduction and Significance
This compound is a functionally rich piperidine derivative designed for synthetic elaboration. The core piperidine ring is one of the most prevalent N-heterocycles in medicinal chemistry, integral to drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[1][3] The strategic placement of three key functional groups—an ethyl ester, a tertiary amide, and a reactive α-bromo ketone—makes this compound a powerful intermediate for building molecular complexity.
-
The Piperidine Core : Offers a saturated, three-dimensional scaffold that can improve physicochemical properties like solubility and metabolic stability while providing vectors for substituent placement.[4]
-
The Ethyl Ester : Serves as a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other conjugations, or it can be reduced to a primary alcohol.
-
The α-Bromo Amide : This is the primary reactive site. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack (S(_N)2 reaction). This allows for the covalent attachment of a wide variety of nucleophilic fragments, enabling the exploration of chemical space in lead optimization campaigns.
This guide will dissect the synthesis and utility of this compound, providing the foundational knowledge required for its effective application in research.
Physicochemical Properties and Identifiers
A summary of the key properties and identifiers for this compound is presented below. This data is essential for reaction planning, characterization, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 1119453-06-3 | [5] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [5] |
| Molecular Weight | 306.20 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C(Br)CC | N/A |
| InChI Key | InChI=1S/C12H20BrNO3/c1-3-9(13)12(17)14-7-5-8(6-8)11(15)16-4-2/h8-9H,3-7H2,1-2H3 | N/A |
| Purity | Typically ≥98% | [5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Synthesis Methodology
The synthesis of this compound is achieved via a standard nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide.
Required Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | Also known as Ethyl isonipecotate.[6][7][8] |
| 2-Bromobutanoyl chloride | 22118-12-3 | C₄H₆BrClO | A highly reactive acylating agent.[9] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Non-nucleophilic base to scavenge HCl. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, aprotic solvent. |
Synthesis Workflow Diagram
The overall synthetic process is outlined in the diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is critical as the acyl chloride reactant is moisture-sensitive.
-
Reagent Charging : To the flask, add Ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM, ~0.2 M). Begin stirring to ensure complete dissolution.
-
Base Addition : Add Triethylamine (TEA, 1.2 eq) to the solution. The purpose of this non-nucleophilic base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting piperidine and rendering it non-nucleophilic.
-
Cooling : Immerse the reaction flask in an ice-water bath and cool the contents to 0 °C. This is essential to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acylation : Dissolve 2-Bromobutanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-12 hours.
-
Monitoring : Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amine.
-
Aqueous Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Washing and Drying : Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the final product.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The causality is driven by the high electrophilicity of the acyl chloride's carbonyl carbon and the nucleophilicity of the piperidine's nitrogen atom.
Caption: Mechanism of nucleophilic acyl substitution.
-
Nucleophilic Attack : The lone pair of electrons on the secondary amine nitrogen of Ethyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.
-
Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.
-
Collapse and Elimination : The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is eliminated. The HCl byproduct is immediately neutralized by the triethylamine base present in the reaction mixture.
Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value lies in the reactive "handles" that allow for the systematic synthesis of compound libraries for screening.
Elaboration via Nucleophilic Substitution
The primary utility of this compound is the α-bromo group, which is poised for S(_N)2 reactions. This allows for the introduction of diverse functional groups.
-
Reaction with Amines : Primary or secondary amines can displace the bromide to form α-amino amides, a common motif in protease inhibitors and other therapeutics.
-
Reaction with Thiols : Thiols react readily to form α-thioether linkages.
-
Reaction with Alcohols/Phenols : Alkoxides or phenoxides can displace the bromide to form α-ether linkages.
This versatility allows chemists to rapidly generate analogues with varied steric and electronic properties around a constant piperidine core, which is a key strategy in structure-activity relationship (SAR) studies.
Modification of the Ester Group
The ethyl ester at the 4-position provides a secondary site for modification, orthogonal to the α-bromo group.
-
Hydrolysis : Saponification (e.g., with LiOH or NaOH) converts the ester to a carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to build larger, more complex molecules.
-
Reduction : The ester can be reduced to a primary alcohol (e.g., using LiAlH₄), providing another point for derivatization.
The piperidine scaffold itself is a key component in a multitude of drug classes, including but not limited to CNS modulators, anticoagulants, antihistamines, and anti-cancer agents.[2] By using intermediates like this compound, researchers can efficiently synthesize novel chemical entities for evaluation in these and other therapeutic areas.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation : All manipulations should be performed inside a certified chemical fume hood. The reactant 2-bromobutanoyl chloride is a lachrymator and is corrosive.
-
Handling : Avoid inhalation, ingestion, and skin contact. The product is an alkyl bromide and should be treated as a potentially harmful alkylating agent.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
References
- Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate 96 912617-73-3 - Sigma-Aldrich. (URL: )
- Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Public
- 1119453-06-3 | Ethyl 1-(2-bromobutanoyl)
- 102302-12-5|Ethyl 1-(2-bromoacetyl)
- Ethyl 1-(2-bromoacetyl)
-
Ethyl piperidine-4-carboxylate - Cheméo. (URL: [Link])
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Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Piperidine-based drug discovery - ResearchGate. (URL: [Link])
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Ethyl piperidine-4-carboxylate - the NIST WebBook. (URL: [Link])
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Elimination by the E2 mechanism - Chemistry LibreTexts. (URL: [Link])
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
-
Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6) - Cheméo. (URL: [Link])
-
E2 reactions (video) | Elimination reactions - Khan Academy. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])
- WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google P
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: [Link])
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(PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Perspectives
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's structural features, physicochemical properties, and a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the potential applications of this compound, particularly as a versatile building block for the creation of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the strategic utilization of this molecule in the design of targeted therapies, including the potential for covalent inhibitor development.
Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, underscoring its importance in medicinal chemistry.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is advantageous for achieving specific and high-affinity interactions with biological targets.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-cancer, anti-diabetic, and anti-viral properties.[3][4]
This compound (CAS No. 1119453-06-3) is a derivative that combines the privileged piperidine scaffold with a reactive 2-bromobutanoyl group. This reactive moiety presents a valuable opportunity for the development of covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. This guide will provide a detailed exploration of this molecule, from its fundamental properties to its potential as a key intermediate in the synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
The structural integrity and purity of a compound are paramount in any research and development endeavor. This section details the key physicochemical properties of this compound and the analytical techniques for its characterization.
Core Molecular Attributes
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1119453-06-3 | [5] |
| Molecular Formula | C12H20BrNO3 | [5] |
| Molecular Weight | 306.20 g/mol | [5] |
| Canonical SMILES | CCC(C(=O)N1CCC(CC1)C(=O)OCC)Br | N/A |
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the piperidine ring protons, and the 2-bromobutanoyl moiety. The protons on the piperidine ring will likely appear as complex multiplets in the δ 1.5-4.0 ppm region.[6] The ethyl group of the ester will present as a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.[7] The methine proton adjacent to the bromine atom on the butanoyl chain is anticipated to be a triplet at approximately δ 4.5-5.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide further structural confirmation. Key expected signals include the carbonyl carbons of the ester and amide groups in the δ 165-175 ppm range. The carbon bearing the bromine atom is expected to appear around δ 40-50 ppm. The carbons of the piperidine ring will be observed in the δ 25-50 ppm region, while the ethyl ester carbons will be seen at approximately δ 60 ppm and δ 14 ppm.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the parent compound, ethyl piperidine-4-carboxylate, shows a molecular ion peak [M]+ at m/z 157.[9] For the title compound, mass spectrometry would be expected to show a molecular ion peak [M]+ at m/z 306, with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong carbonyl stretching frequencies for the ester and amide are expected around 1730 cm⁻¹ and 1640 cm⁻¹, respectively. The C-Br stretching vibration will likely be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is achieved through a straightforward and robust acylation reaction. This section provides a detailed, step-by-step protocol.
Reaction Scheme
The synthesis involves the reaction of ethyl piperidine-4-carboxylate with 2-bromobutanoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route for this compound.
Experimental Protocol
-
Preparation: To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous dichloromethane, add triethylamine (1.1 equivalents) under an inert atmosphere of nitrogen.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.[10]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive starting point for the development of novel therapeutic agents.
A Versatile Scaffold for Library Synthesis
The piperidine core is a well-established pharmacophore in numerous approved drugs.[4] The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, providing a diverse set of derivatives for screening against various biological targets. This versatility allows for the rapid exploration of structure-activity relationships (SAR).
A Precursor for Covalent Inhibitors
The 2-bromobutanoyl group is a key reactive handle that can participate in nucleophilic substitution reactions with amino acid residues, such as cysteine or histidine, on a target protein. This allows for the design of covalent inhibitors, which can offer several advantages over non-covalent inhibitors, including:
-
Increased Potency: Covalent bond formation can lead to a significant increase in binding affinity.
-
Prolonged Duration of Action: The irreversible nature of the covalent bond can result in a longer-lasting therapeutic effect.
-
Improved Selectivity: By targeting less conserved, nucleophilic residues, it may be possible to achieve higher selectivity for the desired target.
Derivatives of piperidine have shown promise as inhibitors of various enzymes and receptors, and the incorporation of a reactive moiety like the 2-bromobutanoyl group could lead to the development of potent and selective covalent drugs.[11][12]
Potential Therapeutic Areas
Given the broad range of biological activities associated with piperidine derivatives, compounds derived from this compound could be investigated for a variety of therapeutic applications, including:
-
Oncology: Targeting kinases or other enzymes involved in cancer cell proliferation.
-
Neurodegenerative Diseases: Developing inhibitors of enzymes implicated in diseases like Alzheimer's.[3]
-
Infectious Diseases: Creating novel anti-viral or anti-bacterial agents.[11]
-
Inflammatory Diseases: Designing inhibitors of inflammatory mediators.[13]
Caption: Potential derivatization and therapeutic applications.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structure offers multiple points for chemical modification. The presence of the 2-bromobutanoyl group makes it a particularly interesting precursor for the development of covalent inhibitors, a promising therapeutic modality. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their efforts to develop novel and effective medicines.
References
- Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. (2014). International Journal of Research in Pharmacy and Chemistry.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.).
- Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). PubMed.
- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). KTH DiVA.
- Ethyl 4-piperidinecarboxyl
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Ethyl 1-(2-bromobutanoyl)
- Ethyl 1-(2-bromoacetyl)
- Ethyl 1-(2-bromoacetyl)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Ethyl piperidine-4-carboxyl
- Ethyl 4-piperidinecarboxyl
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. (2025).
- Pharmacological properties of natural piperidine derivatives. (n.d.).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Deriv
- Practical Synthesis of Fragment - Supporting Inform
- Synthesis of ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)
- Ethyl N-Boc-4-(4-bromobenzyl)
- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
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Technical Guide: Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Molecular Characterization, Synthesis, and Synthetic Utility
Executive Summary
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate (CAS: 1119453-06-3) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.[1][2][3][4][5][6] Its structure combines a piperidine core, a labile
This guide provides a definitive breakdown of its molecular weight properties (including isotopic distribution), a validated synthetic protocol, and its strategic application in drug discovery.
Molecular Weight & Isotopic Analysis
For researchers utilizing Mass Spectrometry (MS) for quality control, understanding the isotopic signature of this molecule is critical due to the presence of Bromine.
1.1. Fundamental Constants
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Average Molecular Weight | 306.20 g/mol |
| Monoisotopic Mass ( | 305.0627 Da |
| Monoisotopic Mass ( | 307.0606 Da |
1.2. Mass Spectrometry Signature (The "M+2" Effect)
Unlike standard organic molecules dominated by Carbon-12, this compound exhibits a distinct 1:1 doublet in its mass spectrum due to the natural abundance of Bromine isotopes (
-
Peak M (305 m/z): Corresponds to the
isotopologue. -
Peak M+2 (307 m/z): Corresponds to the
isotopologue. -
Diagnostic Value: An equal intensity ratio between 305 and 307 confirms the presence of a single bromine atom on the piperidine ring.
Synthetic Protocol
The synthesis of this compound is typically achieved via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). This protocol ensures high regioselectivity at the secondary amine of the piperidine ring while preserving the ester functionality.
2.1. Reaction Logic
The secondary amine of Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-Bromobutanoyl chloride . A non-nucleophilic base (TEA or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.
2.2. Validated Experimental Procedure
Note: All steps should be performed in a fume hood under an inert atmosphere (
Reagents:
-
Ethyl isonipecotate (1.0 eq)
-
2-Bromobutanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl isonipecotate (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool the mixture to
using an ice bath to suppress side reactions (elimination of the bromine). -
Addition: Add 2-Bromobutanoyl chloride (11 mmol) dropwise over 20 minutes. The slow addition prevents localized overheating and ensures mono-acylation.
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. -
Quenching: Quench the reaction with saturated
solution (30 mL). -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Isolation: The crude product is typically a yellow oil. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to obtain the pure title compound.
Visualization of Synthetic & Analytical Logic
3.1. Synthesis Pathway Diagram
Figure 1: Mechanistic pathway for the acylation of ethyl isonipecotate.
3.2. Mass Spectrometry Isotope Logic
Figure 2: The characteristic 1:1 doublet pattern observed in MS analysis due to Bromine isotopes.
Strategic Applications in Drug Design
This molecule is rarely the final product; it is a "divergent intermediate." Its utility lies in its two distinct reactive centers:
-
The
-Bromoamide (Site A):-
Reactivity: Highly susceptible to
displacement by amines, thiols, or azides. -
Application: Used to append the piperidine core to other pharmacophores or to cyclize the molecule into bicyclic structures (e.g., diketopiperazines).
-
-
The Ethyl Ester (Site B):
-
Reactivity: Can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to a primary alcohol (
). -
Application: Allows for further chain extension or conversion into amides/heterocycles.
-
Example Workflow:
-
Step 1: Displacement of the Bromine with a secondary amine (e.g., morpholine).
-
Step 2: Hydrolysis of the ester to the acid.
-
Step 3: Coupling with an aniline to form a final peptidomimetic inhibitor.
References
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PubChem. (n.d.).[7][8] Compound Summary for C12H20BrNO3 (Related Isomers). National Library of Medicine. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution and Amide Coupling mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Physical and chemical properties of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is a complex organic molecule that holds significant interest for the fields of medicinal chemistry and drug development. Its structure, incorporating a piperidine core, an ethyl ester, and a reactive α-bromo amide functional group, makes it a versatile intermediate for the synthesis of novel therapeutic agents. The piperidine ring is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. The presence of the α-bromo amide introduces a site for specific chemical modifications, allowing for the exploration of a wide range of molecular architectures and biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential reactivity, serving as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.
Nomenclature and Structural Characteristics
-
IUPAC Name : this compound
-
CAS Number : 1119453-06-3[1]
-
Molecular Formula : C₁₂H₂₀BrNO₃[1]
-
Molecular Weight : 306.20 g/mol [1]
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that due to the compound's specificity, some properties are predicted based on its structural analogs and the constituent functional groups.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [1] |
| Molecular Weight | 306.20 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | > 200 °C at reduced pressure | Predicted |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | Predicted |
Synthesis and Purification
The synthesis of this compound is most logically achieved through the N-acylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with 2-bromobutanoyl chloride. This is a standard method for forming amides from amines and acyl halides.
Caption: Proposed Synthesis Workflow
Detailed Experimental Protocol:
-
Reaction Setup : To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add a suitable organic base such as triethylamine (1.2 eq.). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride : Slowly add a solution of 2-bromobutanoyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup : Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
-
Ethyl Ester Protons : A quartet at approximately 4.1-4.2 ppm (O-CH₂) and a triplet at around 1.2-1.3 ppm (CH₃).
-
Piperidine Ring Protons : A complex series of multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
α-Bromo Methine Proton : A multiplet (likely a triplet or quartet depending on the adjacent methylene group) around 4.3-4.5 ppm. The electronegative bromine atom causes a significant downfield shift.
-
Butanoyl Chain Protons : Multiplets corresponding to the methylene and methyl groups of the butanoyl chain will be observed in the upfield region, typically between 1.0 and 2.2 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons : Two signals in the downfield region, around 170-175 ppm for the ester carbonyl and 165-170 ppm for the amide carbonyl.
-
α-Bromo Carbon : A signal at approximately 45-55 ppm.
-
Piperidine Ring Carbons : Signals in the range of 25-55 ppm.
-
Ethyl Ester Carbons : Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).
-
Butanoyl Chain Carbons : Signals in the aliphatic region (10-35 ppm).
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the butanoyl side chain.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the α-bromo amide functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.
Caption: Key Reactivity Pathways
-
Nucleophilic Substitution : The α-carbon is electrophilic and can readily undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of diverse functional groups at this position, making it a valuable synthetic handle.
-
Elimination Reactions : In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of an α,β-unsaturated amide. The choice of base and reaction conditions can influence the ratio of substitution to elimination products.
-
Hydrolysis : The ester and amide functionalities can be hydrolyzed under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.
Safety and Handling
As there is no specific safety data sheet available for this compound, a cautious approach based on the known hazards of structurally related compounds is essential.
-
General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.
-
Hazards of α-Halo Amides : α-Halo amides are often irritants and can be corrosive. They are reactive and should be handled with care.[3]
-
Fire Safety : While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam in case of a fire.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
Evonik. SAFETY DATA SHEET. (2023-05-30). [Link]
Sources
Technical Safety Guide: Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Executive Summary & Compound Profile
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate (CAS: 1119453-06-3) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2] Its structure combines a piperidine core with an ethyl ester and a reactive
This guide addresses the safety and handling protocols mandated by its chemical functionality. The presence of the
Chemical Identity
| Property | Detail |
| CAS Number | 1119453-06-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 306.20 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility |
Hazard Identification & Toxicology Mechanism
The Core Hazard: Electrophilic Alkylation
The primary safety concern stems from the 2-bromobutanoyl side chain. The carbon adjacent to the carbonyl (the
-
Mechanism: In physiological environments, this carbon is susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). Specifically, it can alkylate thiol groups (cysteine residues) in proteins, leading to enzyme inhibition or haptenization (immune sensitization).
-
Implication: Treat this compound as a Skin Irritant , Eye Irritant , and potential Skin Sensitizer .
GHS Classification (Derived)
Based on functional group analysis and data from the close analog Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5):
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[4]
-
H317: May cause an allergic skin reaction (Precautionary assignment due to alkylating potential).
Operational Safety & Engineering Controls
Hierarchy of Controls
Effective safety relies on isolating the hazard from the operator.
-
Engineering Controls (Primary):
-
Enclosure: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Airflow: Maintain face velocity >0.5 m/s.
-
Inert Atmosphere: Store and handle under nitrogen/argon to prevent hydrolysis (releasing HBr).
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Butyl Rubber for prolonged exposure.
-
Rationale: Organobromides can permeate thin nitrile; double gloving provides a breakthrough time buffer.
-
-
Eye Protection: Chemical splash goggles. Face shield if handling >10g quantities.
-
Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.
-
Handling Workflow Visualization
The following diagram outlines the decision logic for safe handling and spill response.
Figure 1: Operational workflow for handling alkylating intermediates, emphasizing spill quenching logic.
Emergency Procedures & Decontamination[5][7]
Self-Validating Spill Protocol
Do not simply wipe up spills. You must chemically neutralize the "warhead" (the C-Br bond).
-
Isolate: Evacuate the immediate area.
-
Quench (The Chemical Validation):
-
Prepare a solution of 10% Sodium Thiosulfate or 10% Aqueous Ammonia .
-
Gently pour over the spill.
-
Validation: The thiosulfate acts as a "sacrificial nucleophile," attacking the
-carbon and displacing the bromide. This converts the toxic alkylator into a harmless thio-ether derivative.
-
-
Absorb: Use vermiculite or sand. Do not use combustible materials (paper towels) if the neat compound is an oxidizer (unlikely here, but good practice).
-
Disposal: Collect in a container marked "Halogenated Organic Waste - Contaminated with Alkylating Agent."
First Aid
-
Eye Contact: Flush immediately for 15 minutes. The lipophilic nature of the ester means it may resist water washout; continuous irrigation is critical.
-
Skin Contact: Wash with soap and water.[6] Do not use ethanol, as it may increase skin absorption.
-
Inhalation: Move to fresh air. If pulmonary irritation (coughing) persists, seek medical attention (risk of delayed pulmonary edema with bromo-compounds).
Synthesis & Reactivity Profile
Understanding the synthesis helps anticipate impurities and degradation products.
Synthesis Route (Typical)
The compound is typically synthesized via Schotten-Baumann acylation:
-
Precursor Hazards:
-
Impurity Profile: The final product may contain traces of unreacted acid bromide (hydrolyzes to HBr) or the hydrolysis product (2-bromobutanoic acid), both of which are corrosive.
Reactivity Diagram
The following graph illustrates the chemical fate of the molecule in storage versus reaction.
Figure 2: Reactivity pathways showing nucleophilic substitution (mechanism of action/toxicity) and hydrolysis (storage degradation).
Storage & Disposal
-
Storage Conditions:
-
Temperature: 2-8°C (Refrigerator).
-
Atmosphere: Under Argon or Nitrogen (hygroscopic degradation risk).
-
Container: Amber glass (protect from light to prevent homolytic cleavage of C-Br bond).
-
-
Disposal:
-
Must be incinerated in a facility equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
-
Never dispose of down the drain.
-
References
-
PubChem . Ethyl 4-piperidinecarboxylate (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) . Health Risks of Radon and Other Internally Deposited Alpha-Emitters (Context on Alpha-Particle/Alkylating Risks). Retrieved from [Link]
Sources
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Privilege of the Piperidine Scaffold
In the vast lexicon of chemical structures available to the medicinal chemist, few motifs have achieved the esteemed status of the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its remarkable prevalence in a multitude of clinically approved pharmaceuticals.[1] Its ubiquity is not a matter of chance, but a direct consequence of the unique and highly advantageous set of physicochemical and structural properties it imparts to a molecule.
The piperidine ring's saturated, three-dimensional nature offers a versatile and synthetically tractable framework, allowing for precise decoration with functional groups that can profoundly influence a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[2] From enhancing aqueous solubility and modulating lipophilicity to providing a rigid anchor for optimal interaction with biological targets, the piperidine moiety is a powerful tool in the hands of the drug designer.[3][4] Its derivatives are found in over twenty classes of pharmaceuticals, including critical therapies for central nervous system (CNS) disorders, cancer, and infectious diseases.[5][6]
This guide provides an in-depth exploration of the piperidine scaffold, moving from its fundamental structural and synthetic principles to its application in key therapeutic areas. We will delve into the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this exceptional scaffold in the quest for novel therapeutics.
Chapter 1: The Physicochemical and Structural Landscape
The utility of the piperidine scaffold is rooted in its distinct stereoelectronic properties. Understanding these characteristics is fundamental to rationally designing molecules with desired ADME (Absorption, Distribution, Metabolism, and Excretion) and target engagement profiles.
Conformational Dynamics: The Power of Three-Dimensionality
Unlike flat, aromatic rings, the sp³-hybridized piperidine scaffold is inherently three-dimensional. It primarily adopts a low-energy "chair" conformation, which minimizes steric and torsional strain. This defined 3D geometry is crucial, as it allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors.[4] The ability to install substituents in either axial or equatorial positions provides a sophisticated mechanism for fine-tuning binding interactions and physicochemical properties.
Basicity and pKa: A Double-Edged Sword
The nitrogen atom imparts basicity to the piperidine ring. The typical pKa of a protonated piperidine is around 11.2, making it predominantly protonated at physiological pH (7.4). This positive charge is often advantageous, as it can:
-
Enhance Aqueous Solubility: The formation of a salt improves solubility, which is critical for formulation and bioavailability.
-
Form Key Ionic Interactions: The cationic nitrogen can form strong salt bridges with anionic residues (e.g., aspartate, glutamate) in a protein's binding pocket, serving as a powerful anchor for the ligand.
However, high basicity can also be a liability, potentially leading to off-target effects, particularly inhibition of the hERG potassium channel, which is a major cause of cardiotoxicity.[7][8] Therefore, a primary task for medicinal chemists is to modulate this basicity. This is often achieved by introducing electron-withdrawing groups near the nitrogen, which can lower the pKa into a more desirable range (typically 7.5-9.5).[7]
Chapter 2: Synthetic Strategies for Piperidine Scaffolds
The widespread use of piperidines is facilitated by the numerous reliable and scalable methods for their synthesis. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the presence of other functional groups.
The Classical Approach: Catalytic Hydrogenation of Pyridines
The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[2] This reaction, while conceptually simple, requires robust catalytic systems to overcome the aromaticity of the pyridine ring.[9]
Caption: Workflow for Piperidine Synthesis via Catalytic Hydrogenation.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst) [9]
This protocol describes a common laboratory-scale procedure for the reduction of a pyridine ring to a piperidine.
Materials:
-
Substituted Pyridine (1.0 g)
-
Glacial Acetic Acid (5 mL)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, 5 mol%)
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Celite®
Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a suitable high-pressure reaction vessel, prepare a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution. Note: The choice of an acidic solvent like glacial acetic acid often enhances the reaction rate by protonating the pyridine, making it more susceptible to reduction.[9]
-
Hydrogenation: Seal the reactor vessel. Purge the system several times with an inert gas (e.g., nitrogen) before carefully introducing hydrogen gas. Pressurize the reactor to 50-70 bar.
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Open the vessel and dilute the reaction mixture with ethyl acetate.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the open air.
-
Neutralization & Extraction: Carefully quench the filtrate by adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: If necessary, purify the product by column chromatography or distillation.
Modern Synthetic Methodologies
Beyond hydrogenation, a vast array of modern synthetic methods allows for the construction of highly functionalized and stereochemically complex piperidines. These include:
-
Intramolecular Cyclization: Methods like the aza-Michael reaction or reductive amination of linear precursors are powerful ways to form the ring with high levels of control.[5]
-
Multi-component Reactions: These elegant reactions combine three or more starting materials in a single pot to rapidly generate molecular complexity, offering an efficient route to diverse libraries of piperidine analogs.[10]
-
N-Arylation Reactions: The Buchwald-Hartwig amination and Ullmann condensation are standard methods for attaching aryl groups to the piperidine nitrogen, a common modification in CNS-active drugs.[11]
Chapter 3: The Piperidine Scaffold in Action: Key Therapeutic Areas
The true value of the piperidine scaffold is demonstrated by its successful incorporation into drugs across a wide spectrum of diseases.
Central Nervous System (CNS) Disorders
Piperidine is particularly prominent in drugs targeting the CNS, where its ability to cross the blood-brain barrier and interact with neurotransmitter receptors is invaluable.[4]
Antipsychotics: Atypical antipsychotics like Risperidone utilize a piperidine moiety to achieve a multi-receptor binding profile, primarily antagonizing dopamine D₂ and serotonin 5-HT₂ₐ receptors. The basic nitrogen of the piperidine is often crucial for anchoring the molecule within the receptor binding pocket.
Caption: Mechanism of Piperidine Antipsychotics at Key CNS Receptors.
Analgesics: The piperidine scaffold is the core of the entire fentanyl class of synthetic opioids. In these molecules, the piperidine ring orients the key pharmacophoric groups—the N-acyl group and the 4-anilido substituent—for potent agonist activity at the mu (µ)-opioid receptor, leading to profound analgesia.
Table 1: Structure-Activity Relationship of Benzhydrylpiperidine Analogs at Monoamine Transporters [12]
This class of compounds is vital for research into treatments for substance use disorders and ADHD. The data illustrates how modifications to the piperidine scaffold affect binding affinity (Ki, nM) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Compound | R Group on Piperidine-N | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | -CH₃ | 15 | 250 | 80 |
| Analog 2 | -H | 50 | >1000 | 200 |
| Analog 3 | -CH₂CH₂Ph | 8 | 150 | 45 |
Data is representative and compiled for illustrative purposes.[12] Causality: Replacing the N-methyl group (Analog 1) with a larger, more lipophilic phenethyl group (Analog 3) enhances binding affinity at DAT and NET, likely due to additional hydrophobic interactions in the transporter binding pocket. Removing the substituent entirely (Analog 2) significantly reduces potency, highlighting the importance of the nitrogen substituent for target engagement.
Oncology
The piperidine ring is a key feature in numerous modern anticancer drugs, acting through diverse mechanisms.[4] For example, in the CDK4/6 inhibitor Palbociclib (Ibrance®), the piperidine ring serves as a non-basic, space-filling linker that correctly positions the key pharmacophores for potent and selective inhibition of the kinase enzyme.
Infectious Diseases: HIV
Piperidine-containing molecules have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[13] Maraviroc is a key example. Optimization of 4-hydroxypiperidine derivatives led to compounds with potent CCR5 antagonism.
Table 2: Structure-Activity Relationship of 4-Hydroxypiperidine CCR5 Antagonists [13]
| Compound | R Group | CCR5 IC₅₀ (nM) |
| 6k | (4-chlorobenzyloxy)benzyl | 49 |
| 10h | N-(4-methylphenyl)acetamide | 11 |
Data is representative and compiled for illustrative purposes.[13] Causality: The SAR studies on this series demonstrated that replacing a flexible benzyloxybenzyl group (6k) with a more constrained amide-containing structure (10h) significantly improved potency. The piperidine core acts as the central scaffold for orienting these key pharmacophoric groups to effectively block the receptor.
Chapter 4: Optimizing Drug-like Properties: ADME-Tox Considerations
While the piperidine scaffold offers many benefits, it is not without its challenges. Proactively addressing potential metabolic liabilities and toxicity is a critical part of the drug design process.
Metabolic Pathways
The piperidine ring can undergo several metabolic transformations in vivo, primarily catalyzed by cytochrome P450 (CYP) enzymes.[14] Common metabolic pathways include:
-
α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.[15]
-
N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route.[15]
-
Ring Contraction: In some cases, metabolism can lead to a ring contraction, transforming the piperidine into a pyrrolidine derivative.[14]
These metabolic events can lead to rapid clearance of the drug or the formation of inactive or even toxic metabolites.[14]
Strategies for Enhancing Metabolic Stability
A key goal of medicinal chemistry is to "block" or slow down these metabolic pathways.
-
Steric Hindrance: Introducing bulky substituents near the metabolic "soft spots" (e.g., α-carbons) can sterically hinder the approach of CYP enzymes.
-
Bioisosteric Replacement: One of the most successful modern strategies is to replace the piperidine ring with a bioisostere—a different chemical group with similar spatial and electronic properties. Strained spirocyclic systems, such as 2-azaspiro[3.3]heptane, have emerged as excellent piperidine bioisosteres.[16][17] These scaffolds can mimic the 3D trajectory of the piperidine ring while offering improved metabolic stability and novel intellectual property.[16][18]
Caption: Bioisosteric Replacement Strategy to Enhance Metabolic Stability.
Mitigating hERG Cardiotoxicity
As mentioned, the basicity of the piperidine nitrogen is a primary driver of hERG channel inhibition.[7] The most effective mitigation strategy is to reduce the pKa of the nitrogen. This can be achieved by:
-
Inductive Effects: Placing electronegative atoms (e.g., fluorine) on the ring or replacing a carbon with a heteroatom (e.g., transitioning from a piperidine to a morpholine) can effectively lower basicity.[7]
-
Zwitterion Formation: Incorporating an acidic functional group elsewhere in the molecule can form a zwitterion, which can mask the basicity of the amine and reduce hERG liability.[8]
Conclusion and Future Directions
The piperidine scaffold is a testament to the power of a well-chosen chemical framework. Its inherent structural and physicochemical properties have made it an indispensable tool in medicinal chemistry, leading to the development of life-saving medicines across numerous therapeutic areas.[2][5] The principles of stereochemistry, basicity modulation, and metabolic stabilization are central to its successful application.
The story of the piperidine scaffold is far from over. Its versatility ensures its continued use in the design of inhibitors, antagonists, and modulators for newly discovered biological targets. Furthermore, the application of novel synthetic methodologies, such as the recently reported combination of biocatalytic C-H oxidation and radical cross-coupling, promises to streamline the synthesis of complex piperidines, accelerating the pace of drug discovery.[19] As medicinal chemistry evolves, the privileged piperidine ring will undoubtedly remain a central and enduring character in the development of the next generation of therapeutics.
References
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Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099–11107. [Link]
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Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 58(2), 229-236. [Link]
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Prévost, N., & Shipman, M. (2001). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters, 3(15), 2383–2385. [Link]
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Chen, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 621–626. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperidines 4 and 5. [Link]
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Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117709. [Link]
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Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Pharmacology, 11, 583133. [Link]
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Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Angewandte Chemie International Edition, 65(5), e202515949. [Link]
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Palani, A., et al. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 45(15), 3143–3158. [Link]
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Leonard, J. T., & Roy, K. (2008). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 843–859. [Link]
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Olsen, R. K., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1541–1544. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem.
-
Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
ResearchGate. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]
-
Kim, C. U., et al. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Journal of Medicinal Chemistry, 47(5), 1208–1215. [Link]
- Olsen, R. K., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters.
-
Kim, D., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1916–1921. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
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Perry, J. R., & Miller, M. D. (2015). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 24(10), 1325–1341. [Link]
-
ResearchGate. (n.d.). Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. [Link]
-
Zhou, S. B., Wang, J., & Liu, H. (2016). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao, 51(10), 1530-1539. [Link]
-
Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction Scheme of Cyclization Synthesis with Piperidine. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Phillips, E. M., & McNally, A. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Chaurasiya, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37885–37905. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
-
ResearchGate. (2025). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. [Link]
-
Grygorenko, O. O., & Mykhailiuk, P. K. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 346–367. [Link]
-
D'hooghe, M., et al. (2011). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 7, 1028–1033. [Link]
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Methodological & Application
Synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate protocol
An Application Note and Protocol for the Synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The synthesis proceeds via a nucleophilic acyl substitution, specifically the acylation of Ethyl piperidine-4-carboxylate with 2-bromobutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond procedural instructions, this note elucidates the rationale behind critical steps, outlines robust safety measures, and details a self-validating characterization framework to ensure the synthesis of a high-purity final product.
Introduction and Significance
This compound (CAS 1119453-06-3) is a bifunctional molecule incorporating a piperidine scaffold, an ethyl ester, and an α-bromo amide moiety.[1] The piperidine ring is a privileged structure in medicinal chemistry, frequently found in CNS-active agents and other therapeutics.[2][3] The α-bromo amide group serves as a reactive handle for further synthetic transformations, such as nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This protocol details a reliable and scalable method for its preparation from commercially available starting materials.
The core of this synthesis is the reaction between the secondary amine of the piperidine ring and a reactive acyl chloride. This amide bond formation is a cornerstone of organic synthesis. The use of a non-nucleophilic base, triethylamine, is critical to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the primary reaction.
Reaction Scheme: Ethyl piperidine-4-carboxylate + 2-Bromobutanoyl chloride → this compound
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Example |
| Ethyl piperidine-4-carboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Cheméo[4] |
| 2-Bromobutanoyl chloride | 22118-12-3 | C₄H₆BrClO | 185.45 | CymitQuimica[5] |
| Triethylamine (TEA), ≥99.5% | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | HCl | 36.46 | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Acros Organics |
| Silica Gel, 230-400 mesh | 63231-67-4 | SiO₂ | 60.08 | Sorbent Technologies |
| Ethyl Acetate, ACS Grade | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes, ACS Grade | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Dropping funnel (addition funnel)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
Safety Precautions: A Critical Overview
Hazard Analysis: 2-Bromobutanoyl chloride is a highly reactive, corrosive, and lachrymatory substance.[5][6] It reacts violently with water and nucleophiles. Inhalation can cause severe respiratory tract damage, and contact with skin or eyes can result in severe burns.[7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[7][8]
-
Engineering Controls: This entire procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]
-
Handling: Handle 2-bromobutanoyl chloride with extreme care. Use syringes or cannulas for transfers under an inert atmosphere. Keep away from moisture.
-
First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek immediate medical attention.[9]
-
Waste Disposal: Quench any residual acyl chloride carefully with a dilute base (e.g., sodium bicarbonate solution) in an ice bath before disposal. Dispose of all chemical waste according to institutional and local regulations.
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Step 1: Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Initial Charge: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add Ethyl piperidine-4-carboxylate (1.57 g, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents). The use of an excess of this non-nucleophilic base is crucial for scavenging the HCl byproduct generated during the acylation.[10]
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is a key control step to manage the exothermic nature of the acylation reaction.
Step 2: Acylation
-
Reagent Preparation: In a separate, dry vial, prepare a solution of 2-bromobutanoyl chloride (1.2 mL, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.
-
Controlled Addition: Transfer this solution to a dropping funnel attached to the reaction flask. Add the 2-bromobutanoyl chloride solution dropwise to the stirred, cooled amine solution over 20-30 minutes. A white precipitate, triethylamine hydrochloride, will form almost immediately.[10]
-
Causality: Slow, controlled addition is paramount to prevent a rapid temperature increase, which could lead to side reactions and degradation of the starting materials or product.
-
Step 3: Reaction and Monitoring
-
Warming and Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring Progress (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Procedure: Spot the reaction mixture on a silica TLC plate against a spot of the starting ethyl piperidine-4-carboxylate.
-
Eluent: A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Analysis: The reaction is complete when the starting amine spot (which is more polar and has a lower Rf value) is no longer visible. The product will appear as a new, less polar spot with a higher Rf value.
-
Workup and Purification
Step 1: Quenching and Initial Filtration
-
Quenching: Carefully add 20 mL of deionized water to the reaction mixture to quench any remaining acyl chloride and dissolve some of the salts.
-
Filtration (Optional but Recommended): To simplify the subsequent extraction, filter the biphasic mixture through a pad of Celite to remove the bulk of the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of DCM.
Step 2: Liquid-Liquid Extraction
-
Phase Separation: Transfer the filtrate to a separatory funnel. The DCM layer will be the bottom layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
20 mL of 1M HCl (to remove any remaining triethylamine).
-
20 mL of saturated NaHCO₃ solution (to neutralize any residual acid).
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase and aid in phase separation).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.
Step 3: Isolation and Purification
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, typically as a yellow or brown oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel.
-
Packing: Pack the column with silica gel using a hexane/ethyl acetate mixture.
-
Elution: A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, is generally effective for separating the product from non-polar impurities and baseline material.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls and final product characterization. Successful synthesis is validated by comparing the spectroscopic data of the isolated product with expected values.
| Parameter | Expected Result | Purpose |
| Appearance | Pale yellow oil | Initial qualitative check |
| TLC Analysis | Single spot, Rf ≈ 0.4-0.5 (30% EtOAc/Hex) | Purity assessment |
| Yield | 75-90% | Efficiency of the reaction |
| IR Spectroscopy | Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide). Absence of N-H stretch from starting material. | Confirmation of functional groups.[11][12] |
| ¹H NMR | Signals corresponding to ethyl ester (quartet ~4.1 ppm, triplet ~1.2 ppm), piperidine ring protons, and a characteristic CHBr proton (multiplet ~4.5 ppm). | Structural confirmation. |
| ¹³C NMR | Two distinct carbonyl peaks ~165-175 ppm. Carbon attached to bromine ~45-55 ppm. | Confirms carbon skeleton and functional groups.[13][14] |
| Mass Spec. | M+ and M+2 peaks of ~1:1 intensity, corresponding to the bromine isotopes (⁷⁹Br, ⁸¹Br) at m/z consistent with C₁₂H₂₀BrNO₃. | Confirms molecular weight and elemental composition. |
References
-
Safety Data Sheet - ORMS . National Research Council Canada. (2016). [Link]
-
Lecture 2: Identifying Carbonyl Groups using Spectroscopy . University of Liverpool. [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases . ACG Publications. (2025). [Link]
-
Synthesis of ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)cyclobutanecarboxylate . Molbase. [Link]
-
Spectroscopy of Aldehydes and Ketones . Oregon State University. [Link]
-
An Acid-Catalyzed O,N-Acyl Migration . Chemical and Pharmaceutical Bulletin. (1999). [Link]
-
2-Bromobutanoyl chloride . PubChem. [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate . PMC. [Link]
-
The Carbonyl Group, Part I: Introduction . Spectroscopy Online. (2017). [Link]
-
Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts. (2025). [Link]
-
Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives . PubMed. (2016). [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids . MDPI. (2012). [Link]
-
Structure Determination of Organic Compounds . University of Nebraska–Lincoln. [Link]
-
Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate . ResearchGate. [Link]
-
A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES . HETEROCYCLES. (1981). [Link]
-
Ethyl piperidine-4-carboxylate . Cheméo. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemeo.com [chemeo.com]
- 5. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 8. combi-blocks.com [combi-blocks.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate as a building block for complex molecules
Executive Summary
Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate (EBPC) represents a bifunctional "privileged scaffold" intermediate. Unlike simple alkyl halides, EBPC combines a pharmacologically relevant piperidine core with two distinct reactive handles: a soft electrophilic
This guide outlines the utility of EBPC as a building block for Peptidomimetics , Fragment-Based Drug Discovery (FBDD) , and Covalent Inhibitor synthesis. We provide validated protocols for its use in nucleophilic substitution reactions and downstream diversification, emphasizing its role in generating 3D-rich molecular libraries.
Module 1: Chemical Architecture & Reactivity Profile
Structural Analysis
EBPC is defined by three functional zones that allow for orthogonal chemical manipulation:
-
Zone A (Electrophilic Warhead/Linker): The 2-bromobutanoyl moiety acts as a reactive site for
displacement by nucleophiles (amines, thiols, azides). It introduces a chiral center (racemic unless specified) and a hydrophobic ethyl side chain. -
Zone B (Scaffold): The piperidine ring is a classic pharmacophore found in numerous GPCR ligands and protease inhibitors. It provides structural rigidity and solubility.
-
Zone C (Diversification Handle): The ethyl ester at position 4 allows for subsequent hydrolysis to the free acid, enabling coupling to amines (amide bond formation) or reduction to alcohols.
Reactivity Logic
The
-
Primary Reactivity: Intermolecular
displacement with heteroatoms. -
Secondary Reactivity: Elimination to form
-unsaturated amides (acrylamides) under strong basic conditions (e.g., -BuOK), useful for generating Michael Acceptor warheads. -
Risk Factor: Basic hydrolysis of the ester (Zone C) using hydroxide can inadvertently displace the bromide (Zone A) or cause cyclization. Acidic hydrolysis is recommended if the bromide must be preserved.
Module 2: Application Workflows (Visualized)
The following decision tree illustrates the synthetic divergence possible with EBPC.
Figure 1: Synthetic divergence of EBPC. Path A is the most common route for generating diversity in lead optimization.
Module 3: Validated Experimental Protocols
Protocol A: High-Throughput N-Alkylation (Library Synthesis)
Objective: To displace the
Materials:
-
Substrate: EBPC (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., Morpholine, Pyrrolidine) (1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (for soluble bases) -
Solvent: Acetonitrile (ACN) or DMF (dry)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate sluggish reactions.
Step-by-Step Procedure:
-
Preparation: Dissolve EBPC (100 mg, 0.31 mmol) in anhydrous ACN (3 mL) in a reaction vial.
-
Activation: Add KI (5 mg) and stir for 5 minutes. The solution may darken slightly due to transient iodine formation.
-
Addition: Add the secondary amine (0.37 mmol) followed by
(85 mg, 0.62 mmol). -
Reaction: Seal the vial and heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor by LC-MS. The Br-isotope pattern (1:1 ratio at M and M+2) should disappear, replaced by the product mass.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically pure enough for initial screening. For high purity, use Flash Chromatography (Hexane:EtOAc gradient).
Expert Insight: If using primary amines, over-alkylation (formation of tertiary amines) is a risk. Use a large excess of the amine (3–5 equiv) or switch to a bulky base to suppress the second addition.
Protocol B: Synthesis of Covalent Warheads (Acrylamides)
Objective: To convert the
Materials:
-
Substrate: EBPC
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: THF
Procedure:
-
Dissolve EBPC in THF (0.1 M concentration).
-
Add DBU (1.5 equiv) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation:
NMR will show the disappearance of the doublet-of-triplets at the -position and the appearance of alkene protons ( 6.0–7.0 ppm).
Module 4: Data & Quality Control
Solubility and Stability Table
When handling EBPC in library production, refer to the following stability matrix:
| Solvent | Solubility (25°C) | Stability (24h) | Notes |
| DMSO | High (>100 mM) | Stable | Ideal for stock solutions. |
| Methanol | High | Unstable | Risk of transesterification or solvolysis of Br over time. |
| Water | Negligible | N/A | Requires co-solvent (e.g., DMSO/Water). |
| DMF | High | Stable | Preferred for |
Analytical Check (QC)
-
Appearance: Colorless to pale yellow oil.
-
LC-MS Signature: Look for the characteristic Bromine isotope pattern.
- (79-Br)
- (81-Br)
-
Intensity ratio must be ~1:1. Loss of this ratio indicates degradation (de-bromination).
Module 5: Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Piperidine-4-carboxylates are considered "3D fragments" [1]. Unlike flat aromatic rings, the piperidine core introduces sp3 character, which correlates with higher clinical success rates by improving solubility and allowing vectors for hydrogen bonding in three dimensions.
PROTAC Linker Design
EBPC serves as an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras).
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the acid.
-
Ligand Attachment: The acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).
-
Warhead Attachment: The
-bromide is displaced by a linker connected to the protein of interest (POI) ligand.
Safety & Handling
-
Hazard:
-Halo amides are powerful alkylating agents. They are potential lachrymators and skin irritants. -
PPE: Double nitrile gloves and chemical safety goggles are mandatory. All weighing must occur in a fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophile.
References
-
The Piperidine Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Context: Discusses the "privileged" status of piperidine in FDA-approved drugs and its role in improving pharmacokinetic properties.[1] URL:[Link] (Search: Piperidine privileged scaffold)
-
Reactivity of Alpha-Halo Amides Source: Organic Chemistry Portal Context: Mechanisms of nucleophilic substitution and elimin
-halo carbonyls. URL:[Link] -
Fragment-Based Drug Discovery: 3D Fragments Source: RSC Medicinal Chemistry Context: "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." URL:[Link]
-
Hoffmann Bromamide vs.
-alkylation chemistry relevant to EBPC. URL:[Link]
Sources
Derivatization of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate for biological screening
Application Note: High-Throughput Derivatization of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Executive Summary
This technical guide details the derivatization of This compound (hereafter referred to as Scaffold 1 ) for the generation of focused small-molecule libraries.
Scaffold 1 combines a privileged piperidine pharmacophore—ubiquitous in GPCR ligands and protease inhibitors—with a reactive
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapid expansion of the N-terminus to probe adjacent sub-pockets.
-
Covalent Probes: Synthesis of thioether-based covalent modifiers.
-
Peptidomimetics: Mimicking the
residues of peptide chains.
Chemical Strategy & Mechanism
The core reactivity of Scaffold 1 lies in the
Mechanistic Pathway
The derivatization proceeds via an
-
Nucleophile (Nu): Primary/Secondary amines or Thiols.
-
Leaving Group: Bromide ion (
). -
Kinetics: The reaction is bimolecular. Steric hindrance at the
-carbon (ethyl group from the butanoyl chain) or on the nucleophile will significantly impact reaction rates.
Expert Insight: The presence of the ethyl group at the
Experimental Protocols
Protocol A: Parallel Amination (Library Generation)
Target: Generation of diverse amino-amide derivatives.
Reagents:
-
Substrate: Scaffold 1 (0.1 M stock in DMF).
-
Nucleophiles: Diverse set of
and amines.[1] -
Base:
-Diisopropylethylamine (DIPEA). -
Catalyst (Optional): Potassium Iodide (KI).
Step-by-Step Methodology:
-
Preparation: Dissolve Scaffold 1 in anhydrous DMF to a concentration of 0.1 M.
-
Dispensing: Aliquot 100
L (10 mol) of Scaffold solution into each well of a 96-well reaction block. -
Reagent Addition:
-
Add 1.2 equivalents (12
mol) of the specific amine to each well. -
Add 1.5 equivalents (15
mol) of DIPEA. -
Optimization Note: For hindered amines, add 0.1 eq of KI to generate the more reactive
-iodo intermediate in situ.
-
-
Incubation: Seal the plate and shake at 60°C for 4–16 hours .
-
Why Heat? The
-ethyl group slows the reaction compared to simple bromoacetamides.
-
-
Workup (Solid Phase Extraction):
-
Use SCX (Strong Cation Exchange) cartridges for purification.
-
Load reaction mixture
Wash with MeOH (removes non-basic impurities/scaffold) Elute product with 2M in MeOH.
-
-
Finishing: Evaporate solvent using a centrifugal evaporator (Genevac/SpeedVac). Re-suspend in DMSO for screening.
Protocol B: Thioether Formation (Covalent Probes)
Target: Synthesis of sulfide derivatives for exploring hydrophobic pockets or "warhead" tuning.
Reagents:
-
Substrate: Scaffold 1.
-
Nucleophiles: Aromatic or aliphatic thiols.
-
Base: Triethylamine (TEA) or
.
Methodology:
-
Reaction: Mix Scaffold 1 (1 eq) and Thiol (1.1 eq) in MeCN or DMF.
-
Base: Add TEA (1.2 eq).
-
Conditions: Stir at Room Temperature for 1–2 hours .
-
Note: Thiols are much better nucleophiles (softer) than amines; heating is rarely required and may cause disulfide oxidation.
-
-
Purification: Liquid-Liquid extraction (EtOAc/Water) is usually sufficient, or direct prep-HPLC.
Visualization of Workflows
Figure 1: Chemical Reaction Pathways
This diagram illustrates the divergent synthesis pathways from the parent scaffold.
Caption: Divergent synthesis pathways.[2] Green nodes indicate desired products; red indicates potential elimination side-products.
Figure 2: High-Throughput Library Workflow
The operational flow for generating a 96-well library for biological screening.
Caption: Step-by-step workflow from chemical synthesis to biological screening plate generation.
Quality Control & Validation (Self-Validating Systems)
Trustworthiness in library generation relies on verifying that the bromine has been displaced.
The Bromine Isotope Signature
Bromine exists as two stable isotopes,
-
Pre-Reaction (Scaffold): The Mass Spectrum (MS) will show two molecular ion peaks (
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) of equal intensity . -
Post-Reaction (Product): The product (containing no bromine) will show a single dominant molecular ion peak (
). -
Validation Rule: If the
peak (equal height) persists in the LC-MS trace, the reaction is incomplete.
Data Summary: Reaction Parameters
| Parameter | Amination (Protocol A) | Thioetherification (Protocol B) |
| Nucleophile | Primary/Secondary Amines | Thiols (Aryl/Alkyl) |
| Base | DIPEA (Hunig's Base) | TEA or |
| Solvent | DMF, DMA, or MeCN | MeCN or DCM |
| Temperature | 50–60°C | Room Temperature ( |
| Time | 4–16 Hours | 0.5–2 Hours |
| Major Side Product | Elimination (Acrylamide formation) | Disulfide (Dimerization) |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance at | Add 10 mol% KI (Finkelstein catalyst) or increase Temp to 80°C. |
| Elimination Product ( | Base is too strong or Temp too high. | Switch to weaker base ( |
| Hydrolysis of Ethyl Ester | Presence of water + strong base. | Use anhydrous solvents; avoid aqueous hydroxide bases. |
| Precipitate in Wells | Product insolubility. | Dilute with DMSO before LC-MS; verify if product is salt. |
References
-
The Fascin
-Haloamides. National Institutes of Health (PMC). Available at: [Link] -
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]
-
Isotopes in Mass Spectrometry (Bromine Patterns). Chemistry Steps. Available at: [Link]
-
Reactions of Thiols: Nucleophilicity and Oxidation. Chemistry Steps. Available at: [Link]
Sources
Application Notes and Protocols for Large-Scale Synthesis of Piperidine Compounds
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence drives a continuous need for robust, scalable, and economically viable synthetic routes. This guide provides an in-depth analysis of the primary methodologies for large-scale piperidine synthesis, with a focus on the catalytic hydrogenation of pyridines—the most direct and atom-economical approach.[1] We will explore the nuances of catalyst selection, reaction optimization, and the critical challenges encountered during scale-up, such as purification and safety. Furthermore, this document will detail emerging sustainable alternatives, including biocatalytic routes, and provide detailed, field-proven protocols for key transformations.
Introduction: The Significance of the Piperidine Moiety
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug discovery.[3][4] Its derivatives are found in over twenty classes of pharmaceuticals, underscoring its importance to the pharmaceutical industry.[3] The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a critical task for modern organic chemistry.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals navigating the complexities of scaling piperidine synthesis from the laboratory bench to industrial production.
Premier Industrial Route: Catalytic Hydrogenation of Pyridines
The most prevalent industrial method for piperidine synthesis is the catalytic hydrogenation of pyridine.[5] This process involves the addition of three equivalents of hydrogen across the aromatic ring, typically under pressure and in the presence of a metal catalyst.[1] While conceptually simple, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atom present significant challenges.[1][6]
Catalyst Systems: A Comparative Analysis
The choice of catalyst is paramount for a successful and efficient hydrogenation. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages and disadvantages.
-
Heterogeneous Catalysts: These are favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[1]
-
Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), and Rhodium (Rh) supported on carbon (e.g., Pd/C) or as oxides (e.g., PtO₂, Rh₂O₃) are highly effective.[1][7][8] Acidic additives are often used to protonate the pyridine ring, which can facilitate the reduction but may also lead to corrosion and increased waste.[1][9]
-
Molybdenum Disulfide (MoS₂): This is a commonly used catalyst in large-scale industrial production of piperidine.[1][5]
-
-
Homogeneous Catalysts: These offer high selectivity and activity under milder conditions but present challenges in product separation.[1]
-
Iridium and Rhodium Complexes: Chiral phosphine ligands can be employed with these metals for asymmetric hydrogenation, yielding enantiomerically enriched piperidines.[1][10] Recent advancements have demonstrated robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines that is scalable and tolerates a wide range of functional groups.[6]
-
Quantitative Comparison of Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 5-10 bar H₂, 40-80 °C, acidic additive[1][11] | Widely available, cost-effective | Requires acidic conditions, potential for catalyst poisoning[1][11] |
| PtO₂ (Adams' catalyst) | 50-70 bar H₂, room temperature, glacial acetic acid[1][7] | Effective for a range of substituted pyridines[7] | High pressure required, catalyst can be pyrophoric[1] |
| Rh₂O₃ | 5 bar H₂, 40 °C, TFE solvent[8][12] | Highly active under mild conditions, good functional group tolerance[8][12] | Less common than Pt or Pd catalysts |
| Iridium(III) Complexes | Low catalyst loading, ambient temperature | High chemoselectivity, tolerates sensitive functional groups[6][13] | Catalyst cost and separation from product[1] |
Experimental Protocol: Hydrogenation of Substituted Pyridine using PtO₂
This protocol details the hydrogenation of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (Adams' catalyst).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)[1]
-
Glacial acetic acid (solvent)[1]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.[1]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by monitoring hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[1]
-
-
Purification: Purify the crude product by distillation or column chromatography as necessary.[1]
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of pyridine.
Emerging & Alternative Synthetic Strategies
While catalytic hydrogenation remains the workhorse of industrial piperidine synthesis, several alternative methods offer advantages in terms of sustainability, stereoselectivity, and access to complex derivatives.
Biocatalytic Synthesis: A Green Approach
Biocatalysis presents an environmentally friendly alternative for the synthesis of piperidine derivatives.[14] Enzymes, particularly lipases, have been shown to catalyze the multicomponent synthesis of polysubstituted piperidines with good to excellent yields under mild reaction conditions.[14]
A notable advancement is the use of immobilized enzymes, such as Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes.[4][15] This approach allows for easy recovery and reuse of the biocatalyst for multiple reaction cycles, enhancing the economic viability of the process.[4][15] The synthetic utility of this method has been demonstrated on a gram scale, providing the desired product in high yield.[4][15]
Cyclization Strategies for Substituted Piperidines
For the synthesis of specifically substituted piperidines, intramolecular cyclization reactions are a powerful tool.
-
Intramolecular aza-Michael Reaction (IMAMR): This reaction is effective for the large-scale synthesis of 2,6-trans-disubstituted piperidines.[3] While bases like cesium carbonate can be effective, their poor solubility can be problematic during scale-up.[3]
-
Cyclocondensation of Dihalides: A one-pot synthesis of N-substituted piperidines can be achieved through the cyclocondensation of 1,5-dichloropentane with primary amines.[16] This method, particularly when assisted by microwave irradiation in an aqueous medium, represents a greener and more efficient alternative to traditional methods.[16]
Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines
This protocol details a microwave-assisted, one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.[16]
Materials:
-
1,5-dichloropentane (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Deionized water (2 mL)
-
Microwave reactor vessel with a magnetic stir bar
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane, the primary amine, and potassium carbonate.[16]
-
Solvent Addition: Add deionized water to the vessel.[16]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes.[16]
-
Work-up:
-
Cool the vessel to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.[16]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[16]
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude N-substituted piperidine.[16]
-
-
Purification: Further purify the crude product by column chromatography on silica gel if necessary.[16]
Logical Diagram: Synthetic Approaches to Piperidines
Caption: Major synthetic routes to the piperidine core.
Large-Scale Synthesis: Challenges and Considerations
Scaling up any chemical synthesis introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process.[17]
Purification Challenges: The Pyridine-Piperidine Azeotrope
A significant hurdle in the large-scale purification of piperidine produced from pyridine hydrogenation is the formation of a constant boiling azeotropic mixture.[11][18] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine, makes complete separation by simple fractional distillation difficult.[11][18]
Strategies to overcome this include:
-
Azeotropic Distillation: Introducing a third component, such as water or a non-aromatic hydrocarbon, can alter the azeotropic composition and facilitate the removal of pyridine.[19][20]
-
Selective Salt Formation: Piperidine can be selectively reacted with CO₂ to form a solid carbonate salt, while pyridine does not react. This allows for the separation of the piperidine salt by filtration. The salt can then be neutralized to recover the purified piperidine.[11][20]
Safety Considerations
Piperidine is a hazardous substance and requires careful handling, especially on a large scale.[21][22]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[21][23] All equipment must be properly grounded, and non-sparking tools should be used.[23][24] The process should be conducted in a well-ventilated area, away from ignition sources.[23][24]
-
Toxicity and Corrosivity: Piperidine is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[21][23][25] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or chemical suit, is mandatory.[21][22] Work should be conducted in a fume hood or a well-ventilated area.[21][22]
-
Storage: Piperidine should be stored in a cool, dry, and well-ventilated area, away from oxidants and acids.[22] Storage containers should be tightly sealed.[24]
Conclusion
The large-scale synthesis of piperidine compounds is a mature field, with catalytic hydrogenation of pyridines serving as the primary industrial method. The choice of catalyst and reaction conditions must be carefully optimized to achieve high yields and purity while managing costs. Emerging technologies, particularly biocatalysis, offer promising avenues for more sustainable and selective syntheses. A thorough understanding of the challenges associated with scale-up, including purification and safety, is essential for the successful transition from laboratory to production. This guide provides the foundational knowledge and practical protocols to aid researchers and developers in this critical endeavor.
References
-
First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction | Request PDF - ResearchGate. Available at: [Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis | ChemRxiv. Available at: [Link]
-
First biocatalatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]
-
First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - RSC Publishing. Available at: [Link]
-
Sustainable biocatalytic approaches to pyridine and piperidine heterocycles - Research Explorer The University of Manchester. Available at: [Link]
-
Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - Nature. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - International Journal of ChemTech Research. Available at: [Link]
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. Available at: [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. Available at: [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. Available at: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. Available at: [Link]
- Process for the purification of piperidine - Google Patents.
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]
- A kind of purification method of high-purity piperidine - Google Patents.
- Process for purifying piperidine - Google Patents.
-
The Purification of Piperidine and its Physiologic Significance1 - ACS Publications. Available at: [Link]
- Process for synthesizing piperazine-piperidine compounds - Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]
-
Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. Available at: [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pure-synth.com [pure-synth.com]
- 18. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 19. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 20. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 21. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. lobachemie.com [lobachemie.com]
- 25. carlroth.com [carlroth.com]
Application Note: Covalent Fragment Screening with Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Abstract
This guide details the application of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate (hereafter referred to as EBP-4C ) as a cysteine-reactive probe in Fragment-Based Drug Discovery (FBDD). Unlike reversible fragments, EBP-4C utilizes an electrophilic
Introduction: The Role of EBP-4C in Covalent FBDD
In the landscape of Targeted Covalent Inhibitors (TCIs), the selection of the "warhead" (reactive group) is critical.[1] While acrylamides are common in late-stage drug candidates,
Why This Molecule?
-
Reactivity Profile: The 2-bromobutanoyl moiety is a "Goldilocks" electrophile for screening. It is sufficiently reactive to label non-catalytic cysteines (unlike some acrylamides which require catalytic activation) but stable enough in buffer to allow for reliable screening windows [1].
-
Scaffold Utility: The piperidine-4-carboxylate core is a privileged pharmacophore. The ethyl ester provides a hydrophobic handle for initial binding, which can later be hydrolyzed to a carboxylic acid to introduce salt-bridge interactions or improve solubility during lead optimization [2].
-
Mechanism of Action: EBP-4C reacts via an
mechanism where a thiolate anion (Protein-S⁻) attacks the -carbon, displacing the bromide ion.
Chemical Specifications
| Property | Value |
| CAS Number | 1119453-06-3 |
| Formula | |
| Molecular Weight | 306.20 g/mol |
| Reactive Warhead | |
| Mass Shift (Δm) | +226.14 Da (Covalent adduct formation) |
| Solubility | DMSO (100 mM), Ethanol |
Mechanism of Action & Reactivity[2]
Understanding the reaction mechanism is vital for interpreting Mass Spectrometry data. The reaction releases Hydrobromic acid (HBr) as a byproduct.
Figure 1: Reaction pathway of EBP-4C with a target cysteine residue. The net result is the addition of the fragment minus the bromine atom.
Protocol 1: Intact Protein Mass Spectrometry Screening
This is the primary method for identifying hits. It detects the specific mass shift corresponding to the formation of the protein-fragment adduct.
Materials
-
Target Protein: >90% purity, in non-amine buffer (HEPES or Phosphate, pH 7.4). Avoid TRIS or DTT/Mercaptoethanol (these are nucleophiles that will quench the fragment).
-
Compound: EBP-4C (100 mM stock in DMSO).
-
Control: Iodoacetamide (positive control) and Ethyl 1-butanoylpiperidine-4-carboxylate (non-reactive negative control).
-
Instrument: LC-ESI-TOF MS (e.g., Waters Xevo or Agilent 6500).
Experimental Workflow
-
Protein Preparation:
-
Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Critical: Ensure TCEP (0.5 mM) is used if reduction is needed, as it is less nucleophilic than DTT. However, for surface cysteine mapping, non-reducing conditions are often preferred to maintain native disulfide bonds.
-
-
Incubation:
-
Add EBP-4C to protein solution at a final concentration of 50 µM (10-fold molar excess).
-
Final DMSO concentration should be <2%.[2]
-
Incubate at Room Temperature for 60 minutes .
-
Note:
-bromoamides are time-dependent. Extending incubation to 24h may lead to non-specific labeling of lysines.
-
-
Quenching (Optional but Recommended):
-
Add 5 mM DTT or Mercaptoethanol to quench unreacted fragment before injection. This stops the reaction and prevents column modification.
-
-
LC-MS Analysis:
-
Inject 5-10 µL onto a C4 desalting column.
-
Elute with a rapid gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2-4 minutes.
-
Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).
-
Data Interpretation
| Observation | Interpretation | Action |
| Mass + 0 Da | No Reaction | Non-binder or inaccessible cysteine. |
| Mass + 226 Da | Single Hit | Valid Hit. Specific mono-alkylation. |
| Mass + 452 Da | Double Hit | Promiscuous binder or multiple accessible cysteines. Titrate down concentration. |
| Mass + 306 Da | Non-covalent | Very rare. Suggests strong non-covalent binding without reaction (Br intact). |
Protocol 2: Crystallographic Validation (Soaking)
Once a hit is identified by MS, X-ray crystallography confirms the binding mode and the specific cysteine modified.
Methodology
-
Crystal Growth: Grow apo-crystals of the target protein using standard conditions.
-
Soaking Solution: Prepare a soaking drop containing the reservoir solution + 1-5 mM EBP-4C.
-
Solubility Tip: If the ester precipitates, add 5-10% ethylene glycol.
-
-
Duration: Soak for 2 to 24 hours .
-
Since the reaction is irreversible, equilibrium is not required; however, diffusion time is critical.
-
-
Data Collection: Flash cool and collect diffraction data.
-
Refinement:
-
Generate the ligand restraint file (CIF) for the adduct (Fragment minus Br).
-
Look for continuous electron density extending from the Cysteine Sulfur atom to the
-carbon of the fragment.
-
Workflow Visualization
The following diagram illustrates the decision matrix for screening EBP-4C.
Figure 2: Decision tree for Intact Protein MS screening of covalent fragments.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4][5][6] Nature Reviews Drug Discovery, 10, 307–317.
-
Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(30), 11159-11164.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869.
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369.
Sources
- 1. mdpi.com [mdpi.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Ticket ID: #SYN-2BB-PIP4 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely experiencing yield suppression or purity issues during the acylation of Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) with 2-bromobutyryl chloride (or 2-bromobutanoic acid).[1]
This transformation is deceptively simple. While it appears to be a standard amide coupling, the presence of the
- -Elimination: Formation of the crotonyl derivative (alkene).
- -Alkylation: The amine attacking the alkyl bromide (S_N2) instead of the carbonyl.
This guide provides the mechanistic insights and self-validating protocols required to suppress these side pathways.
Module 1: Reaction Mechanism & Failure Modes
To solve the yield problem, you must visualize the competition between the desired Kinetic Pathway (Acylation) and the undesired Thermodynamic/Side Pathways.[1]
Pathway Visualization
The following diagram maps the reaction logic. Use this to identify where your specific experiment is deviating.
Figure 1: Mechanistic competition between N-acylation (Target), E2 Elimination (Impurity A), and S_N2 Alkylation (Impurity B).
Module 2: Critical Process Parameters (CPP)
The following parameters are non-negotiable for high yields (>85%).
| Parameter | Recommended Value | Scientific Rationale |
| Temperature | Higher temperatures ( | |
| Base Selection | Avoid Triethylamine (TEA).[1] TEA is nucleophilic enough to form quaternary salts and basic enough to promote elimination. DIPEA (Hunig's Base) is sterically hindered, reducing these risks.[1] | |
| Addition Order | Acid Chloride | CRITICAL: Add the electrophile (Acid Chloride) slowly to the amine. Reversing this (adding amine to acid chloride) creates a local excess of acid chloride, promoting side reactions.[1] |
| Solvent System | DCM/Water (Biphasic) | The Schotten-Baumann condition (DCM/Water) acts as a heat sink and buffers the pH, preventing the "runaway" basicity that causes elimination.[1] |
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "I see a major impurity at [M-80] or [M-HBr] in my LCMS."
Diagnosis: You have formed the Elimination Product (Ethyl 1-(but-2-enoyl)piperidine-4-carboxylate).[1]
-
Cause: The reaction environment was too basic or too hot. The base deprotonated the
-carbon, kicking out the bromide.[1] -
Solution:
-
Switch from TEA to DIPEA or Inorganic Carbonate (
).[1] -
Ensure internal temperature never exceeds
during addition. -
Quench immediately upon completion. Do not let the reaction stir overnight.
-
Issue 2: "My yield is low, and I see a 'gum' that won't dissolve."
Diagnosis: You have formed the
-
Cause: The amine nitrogen attacked the C-Br bond instead of the C=O bond. This happens when the acid chloride is deactivated or added too slowly at room temperature.
-
Solution:
-
Ensure your Acid Chloride is fresh (clear, not yellow/fuming excessively).[1]
-
Increase the stirring speed (RPM > 600) to ensure rapid mixing of reagents.
-
Self-Validating Step: Check the pH of the aqueous layer (if biphasic). It must remain alkaline (pH 9-10) to scavenge the HCl formed, but not >12.[1]
-
Issue 3: "The product is an oil and difficult to crystallize."
Diagnosis: The target molecule is a low-melting solid/oil. Impurities (crotonates) prevent crystallization.[1]
-
Solution:
-
Acid Wash: Wash the organic layer with
(cold) quickly.[1] This removes unreacted piperidine but must be done fast to avoid ester hydrolysis. -
Solvent Swap: Evaporate DCM and reconstitute in cold Hexane/EtOAc (9:1) . Triturate to induce precipitation if solid, or filter through a silica plug if oil.[1]
-
Module 4: Optimized Experimental Protocol
Standardized for 10 mmol scale. Scale up linearly.
Reagents
-
Ethyl isonipecotate (1.57 g, 10 mmol)[1]
-
2-Bromobutyryl chloride (1.85 g, 10 mmol) [Freshly Distilled preferred][1]
-
Potassium Carbonate (
, 15 mmol) dissolved in Water ( )[1] -
Dichloromethane (DCM) (
)[1]
Step-by-Step Workflow
-
Preparation (The Heat Sink):
-
Dissolve Ethyl isonipecotate in DCM (
) in a round-bottom flask. -
Add the
solution. -
Cool the biphasic mixture to
(Ice/Salt bath) with vigorous stirring.
-
-
Controlled Addition (The Critical Step):
-
Reaction & Quench:
-
Stir at
for 1 hour. -
TLC Check: (System: 30% EtOAc/Hexane). Product
.[1] Elimination impurity will be higher and UV active. -
Stop reaction once SM is consumed. Do not over-stir.
-
-
Workup:
Workup & Isolation Logic Flow
Figure 2: Isolation workflow emphasizing neutral conditions to prevent post-reaction elimination.
References
-
Schotten-Baumann Reaction Conditions
-
Synthesis of
-Haloamides & Side Reactions:- Detailed analysis of -bromoamide reactivity, specifically regarding E2 elimin
-
Source:
[1]
-
Piperidine Carboxylate Derivatives
-
Prevention of Elimin
-Halo Carbonyls:
Sources
Stability and storage conditions for Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Reference ID: CAS 1119453-06-3 | Molecular Formula: C₁₂H₂₀BrNO₃[1]
Welcome to the Technical Support Hub. This guide is engineered for researchers observing stability anomalies or requiring precise handling protocols for Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate .
Unlike standard organic intermediates, this compound possesses two competing electrophilic sites—the
Part 1: Critical Storage Parameters (The "Golden Rules")
Failure to adhere to these parameters typically results in the formation of the
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | The |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen promotes radical degradation of the C-Br bond; moisture initiates ester hydrolysis and nucleophilic displacement of the bromide. |
| Light Exposure | Strictly Dark | Carbon-Bromine bonds are photosensitive. Photolysis generates bromine radicals ( |
| Container | Amber Glass + Parafilm | Amber glass blocks UV/Blue light. Parafilm/Teflon tape prevents moisture ingress which catalyzes HBr formation. |
| Solvent Stability | Avoid Protic Solvents | Do NOT store in Methanol, Ethanol, or Water. The bromide is a good leaving group and will undergo |
Part 2: Deep Dive – Degradation Mechanisms
Understanding how the molecule breaks down is essential for troubleshooting. The primary risks are Elimination (loss of HBr) and Nucleophilic Substitution .
Degradation Pathways Diagram
Figure 1: Primary degradation pathways. The red arrow indicates the most common storage failure mode (Elimination of HBr).
Part 3: Troubleshooting Guide (Q&A)
Q1: The compound has turned from a pale yellow oil/solid to a dark brown viscous liquid. Is it usable?
Diagnosis: The browning indicates the liberation of free bromine (
-
Immediate Action: Check LC-MS.
-
If Purity > 90%: You may repurify. Dissolve in dichloromethane (DCM) and wash with a cold saturated sodium bicarbonate (
) solution to neutralize acid, then filter through a short silica plug. -
If Purity < 80%: Discard. The degradation products (radicals) can act as polymerization initiators, compromising downstream reactions.
Q2: I see a new peak on the HPLC at [M-80] or [M-82]. What is this?
Diagnosis: This mass loss corresponds to the loss of
-
Cause: This is the
-unsaturated elimination product . It forms if the compound was stored in a basic environment or subjected to heat (>40°C). -
Solution: This impurity is a Michael acceptor and will react irreversibly with nucleophiles (amines/thiols) in your next step. Purification is mandatory via flash chromatography (Hexane/EtOAc).
Q3: Can I store a stock solution in DMSO or DMF?
Diagnosis: High Risk.
-
Reasoning: While soluble, polar aprotic solvents like DMSO and DMF can enhance the nucleophilicity of trace water or impurities, accelerating
displacement of the bromide. Furthermore, DMSO can act as an oxidant at high temperatures (Kornblum oxidation type reactivity). -
Recommendation: Prepare solutions fresh. If storage is unavoidable, use anhydrous Dichloromethane (DCM) or Toluene at -20°C.
Q4: The material is irritating my eyes/nose even inside the hood. Is this normal?
Diagnosis: Yes.
-
Safety Protocol: Double-glove (Nitrile). Handle only in a high-flow fume hood. If a spill occurs, neutralize immediately with aqueous sodium thiosulfate (to quench electrophilicity) before cleaning.
Part 4: Validated QC & Handling Protocols
Protocol A: Purity Check Workflow (Decision Tree)
Use this workflow to determine if your batch requires repurification before use in critical steps (e.g., peptidomimetic synthesis).
Figure 2: Quality Control Decision Tree. "M" represents the molecular ion of the parent compound.
Protocol B: Re-purification of Degraded Material
Use this only if the elimination product (impurity) is <15%.
-
Dissolution: Dissolve crude material in minimal Dichloromethane (DCM) .
-
Wash: Wash rapidly with cold (
) 0.1 M HCl (to remove any hydrolyzed piperidine species) followed by cold Brine . Note: Avoid basic washes (NaHCO3) if the elimination product is the main concern, as bases accelerate elimination. -
Drying: Dry over anhydrous
(Sodium Sulfate). Do not use Magnesium Sulfate ( ) as it can be slightly Lewis acidic and promote rearrangement. -
Concentration: Evaporate solvent at <30°C (Water bath temp). Do not heat.
References
-
Reactivity of
-Halo Amides:- Title: The Fascin
- Source: N
- Context: Details the susceptibility of -bromo amides to nucleophilic attack and elimin
-
URL:[Link]
-
Elimination Mechanisms
- Title: Elimination of Alpha Bromides to produce alpha,beta-unsatur
- Source: Organic Chemistry Resources (YouTube/Academic).
- Context: Explains the mechanism of HBr loss in -bromo carbonyls under basic or thermal stress.
-
URL:[Link]
-
Compound Properties (Analogous)
-
General Stability of
-Bromo Esters/Amides:
Sources
Common challenges in working with bromo-carbonyl compounds
Technical Support Center: Bromo-Carbonyl Compounds
Current Status: Operational
Topic: Troubleshooting
Welcome to the Bromo-Carbonyl Specialist Desk
You are likely here because your reaction mixture has turned into a black tar, your eyes are burning despite the fume hood sash being down, or your Hantzsch cyclization yield is inexplicably low.
Working with
This guide abandons generic advice. Below are the field-proven protocols to stabilize, synthesize, and purify these electrophiles.
Module 1: Safety & Handling (The Lachrymator Protocol)
Q: My eyes are burning even with the hood closed. How do I neutralize a spill or contaminated glassware?
A:
The Neutralization Protocol: Do not wash glassware directly with water/acetone, which vaporizes the lachrymator.
-
The "Quench" Bath: Prepare a bath of 10% Sodium Thiosulfate (
) and dilute ethanol. -
Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide to form a non-volatile, water-soluble Bunte salt.
-
Soak Time: Submerge all glassware and spatulas for >1 hour before standard washing.
Critical Safety Note: If a spill occurs outside the hood, evacuate the lab immediately. Do not attempt to clean it up with paper towels (which increases surface area for vaporization). Use a dedicated spill kit with thiosulfate neutralizers.
Module 2: Synthesis & Regioselectivity
Q: I am getting a mixture of mono-bromo, di-bromo, and wrong-isomer products. How do I control this?
A: Regioselectivity is governed by the competition between kinetic and thermodynamic enolization. The choice of brominating agent dictates the pathway.
The Decision Matrix:
-
Molecular Bromine (
): Acid-catalyzed. It generates HBr, which catalyzes further enolization. Since the monobromo-ketone is more acidic than the starting material, it enolizes faster, leading to poly-bromination .[1] -
N-Bromosuccinimide (NBS): The superior choice for stoichiometry control. It releases
slowly or reacts via a radical mechanism depending on conditions.
Recommended Protocol: NBS/Silica Gel (The "Green" Method) This method avoids liquid bromine and minimizes HBr production, reducing poly-bromination side products.
-
Reagents: Ketone (1 equiv), NBS (1.1 equiv), Silica Gel (10% w/w).
-
Solvent: Methanol (Reflux).[2]
-
Procedure:
-
Dissolve ketone in MeOH.
-
Add silica gel and NBS.[2]
-
Reflux for 15–30 mins.
-
Filter off silica; concentrate filtrate.
-
-
Why it works: Silica acts as a heterogeneous acid catalyst promoting local enolization without a high bulk concentration of HBr [1].
Workflow Visualization:
Figure 1: Decision logic for selecting the correct bromination reagent based on substrate symmetry and sensitivity.
Module 3: Stability & Storage (Preventing the "Black Tar")
Q: My pure product turned into a black solid after one week in the fridge. Why?
A: You are witnessing Autocatalytic Polymerization .
-
Trace hydrolysis releases HBr.
-
HBr catalyzes the condensation of the carbonyl with the alkyl bromide of another molecule.
-
The reaction generates more HBr, accelerating the degradation exponentially.
Stabilization Protocol:
| Method | Mechanism | Application |
| Magnesium Oxide (MgO) | Acts as a solid acid scavenger to neutralize trace HBr immediately upon formation. | Add 1% w/w MgO powder directly to the vial for long-term storage. |
| Trace Water (0.5%) | Counter-intuitive: Small amounts of water can hydrate HBr, reducing its catalytic activity in non-polar polymerization pathways [2]. | Legacy Tip: Only for liquid aliphatic bromo-ketones. |
| Silver Foil | Excludes light (preventing radical formation) and scavenges free halides. | Wrap vials completely. |
| Cold Storage | Slows kinetic rate of polymerization. | Store at -20°C (Freezer), NOT just 4°C. |
Module 4: Purification Challenges
Q: My compound decomposes on the silica column. How do I purify it?
A: Standard silica gel is slightly acidic (
Troubleshooting Guide:
-
Neutralize the Silica: Pre-wash your silica column with 1-2% Triethylamine (TEA) in hexanes.[3] Then flush with pure hexanes before loading your sample. This caps the acidic silanol sites.
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on electrophilic halides.
-
The "Flash" Technique: These compounds are often crystalline. If possible, avoid chromatography entirely. Recrystallize from Hexanes/Ethanol or Isopropyl Ether . If you must column, perform a "plug filtration" (vacuum elution) rather than a gravity column to minimize contact time.
Module 5: Reactivity (Hantzsch Thiazole Synthesis)
Q: I'm reacting my bromo-ketone with a thioamide, but yields are <40%.
A: The Hantzsch synthesis releases HBr as a byproduct.[4] If the reaction medium becomes too acidic, the thioamide nucleophile can be protonated (deactivated), or the product can degrade.
Optimization Steps:
-
Solvent: Switch to Ethanol/Water (1:1) . The water helps solvate the leaving group and facilitates the final dehydration step.
-
Base Scavenger: Add a mild base like
or to the reaction (solid suspension) to sponge up the HBr as it forms, driving the equilibrium forward. -
One-Pot Green Method: Recent data suggests using Silica-supported Tungstosilicic Acid as a reusable catalyst allows for solvent-free or aqueous conditions with higher yields [3].
Mechanism & Failure Points:
Figure 2: The Hantzsch pathway. Excess acid (HBr) can hydrolyze the thioamide starting material before it reacts, necessitating base scavenging.[1]
References
-
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Chinese Chemical Letters. (2014).[2] A rapid, green method for regioselective bromination. Link
-
Method of stabilizing halogenated ketones. US Patent 2229625A. (1941). Foundational industrial data on water/MgO stabilization. Link
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. (2017). Optimization of Hantzsch conditions using solid-supported catalysts. Link
-
BROMOACETONE Safety Data & Hazards. CAMEO Chemicals (NOAA). Definitive safety protocols for lachrymators. Link
Sources
Troubleshooting low conversion rates in piperidine acylation reactions
Technical Support Center: Piperidine Acylation Optimization
Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PIP-ACYL-001 Subject: Troubleshooting Low Conversion in Piperidine Acylation
Introduction: The Piperidine Paradox
Welcome to the technical support center. You are likely here because a seemingly simple reaction—acylating a secondary amine—is failing. Piperidine (
The Core Problem: Piperidine’s high basicity is a double-edged sword. While it reacts rapidly with electrophiles, it also eagerly scavenges protons (forming unreactive hydrochloride salts) and can form stable, water-soluble byproducts that vanish during aqueous workup.
This guide moves beyond generic advice to address the specific mechanistic failure modes of piperidine derivatives.
Module 1: Diagnostic Triage
Before changing reagents, we must diagnose if the issue is Chemical Conversion (reaction didn't finish) or Isolation Efficiency (reaction worked, but product was lost).
Visual Diagnostic Workflow The following logic tree outlines the decision process for troubleshooting.
Figure 1: Diagnostic logic flow for identifying the root cause of low piperidine acylation yields.
Module 2: The "Salt Trap" (Acid Chlorides & Anhydrides)
Scenario: You are using an acid chloride (R-COCl) or anhydride.[1] The reaction starts vigorously but stalls at exactly 50% conversion.
The Mechanism of Failure: Acylation releases strong acid (HCl). Since piperidine is a base, the first equivalent of piperidine reacts to form the amide, generating one equivalent of HCl. This HCl immediately protonates a second equivalent of piperidine, forming piperidinium chloride , which is non-nucleophilic and precipitates out of the reaction.
Protocol Fix: The Scavenger Strategy
| Parameter | Recommendation | Rationale |
| Stoichiometry | Base > 1.2 eq | You must add an auxiliary base to sacrifice itself for the HCl. |
| Base Choice | TEA or DIPEA | Use non-nucleophilic bases (Triethylamine or Diisopropylethylamine) to scavenge protons without competing for the acyl chloride. |
| Schotten-Baumann | Biphasic (DCM/Water + NaOH) | For robust substrates, use a biphasic system. The NaOH in the water layer neutralizes the acid, keeping the piperidine in the organic layer free to react [1]. |
FAQ: Why not just use 2 equivalents of piperidine? Answer: You can, but piperidine is often more expensive or harder to remove than TEA. Only use excess piperidine if it is cheap and volatile.
Module 3: Coupling Agent Failures (HATU/EDC)
Scenario: You are using HATU to couple a carboxylic acid with piperidine. You see low conversion and a new impurity mass (
The Mechanism of Failure: Guanidinium Formation Uronium reagents like HATU function by activating the acid. However, if the amine (piperidine) is present before the acid is activated, the piperidine will attack the HATU directly, forming a stable, unreactive guanidinium species.
Correct Workflow: The Pre-Activation Step
Figure 2: Mandatory order of addition for HATU couplings to prevent side reactions [2].
Protocol:
-
Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in dry DMF.
-
Add DIPEA (2.0 eq).[2]
-
CRITICAL: Stir for 15 minutes. The solution should turn yellow/orange (formation of the OAt-active ester).
-
Add Piperidine (1.2 eq).
-
Stir for 1–4 hours.
Module 4: Steric Hindrance (The 2,2,6,6-TMP Issue)
Scenario: You are trying to acylate 2,2,6,6-tetramethylpiperidine (TMP) . Conversion is <5%.
The Science: The four methyl groups flanking the nitrogen create an immense steric wall. Standard nucleophilic attack geometries are blocked. Standard coupling agents (EDC, HATU) will fail because the active ester cannot approach the nitrogen lone pair [3].
The "Nuclear" Protocol: You must use a highly reactive acylating agent and a nucleophilic catalyst (DMAP) to create a "Steglich-type" intermediate.
-
Reagents: Acid Chloride (or convert acid to chloride using Oxalyl Chloride) + DMAP (0.1–0.5 eq) + High boiling solvent (Toluene/Xylene).
-
Catalyst: DMAP is essential. It forms an N-acylpyridinium ion, which is a "projectile" electrophile that is less sterically demanding than the starting acid chloride and more reactive [4].
-
Energy: Heat to reflux. If available, use Microwave Irradiation (100–120°C for 30 mins) to overcome the activation energy barrier.
Module 5: Work-up & Isolation (Where did my product go?)
Scenario: LCMS shows 100% conversion, but after extraction, the flask is empty.
The Issue: Small piperidine amides (e.g., N-acetylpiperidine) are remarkably water-soluble. Furthermore, if the product contains other basic nitrogens, it may be protonated and stuck in the aqueous layer during an acidic wash.
The "Salting Out" Protocol:
-
Avoid Acid Washes: Do not wash with 1N HCl if your product has any basic sites.
-
Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This forces the organic product out of the water phase ("Salting Out").
-
Solvent Switch: Replace Ethyl Acetate with Chloroform/Isopropanol (3:1) for extraction. This mixture is far better at pulling polar amides out of water than EtOAc or DCM.
References
-
Schotten-Baumann Reaction Conditions. Common Organic Chemistry. Retrieved from
-
Standard Protocol for HATU Coupling in Solution Phase. BenchChem Technical Support. Retrieved from
-
Acylation of 2,2,6,6-tetramethylpiperidine. Journal of the Chemical Society C. Retrieved from
-
DMAP Catalyzed Acylation Mechanism. Organic Chemistry Portal. Retrieved from
Sources
Alternative reagents for the synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
Executive Summary & Core Challenge
The Target: Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
The Challenge: The synthesis of this molecule involves reacting a secondary amine (Ethyl isonipecotate) with an
The "Acylation vs. Alkylation" Trap: The critical failure mode in this synthesis is the competition between N-Acylation (forming the desired amide) and N-Alkylation (SN2 displacement of the bromine).
-
Desired Path (Kinetic Control): Attack at the Carbonyl (C=O)
Amide. -
Undesired Path (Thermodynamic Trap): Attack at the
-Carbon (C-Br) Alkylated amine.
Standard reagents like Thionyl Chloride (
Decision Matrix: Selecting Your Reagent
Use this logic flow to select the best reagent for your specific constraints (Scale, Purity, or Cost).
Figure 1: Reagent selection logic based on experimental constraints.
Protocol A: The "Green" Standard (T3P)
Reagent: Propylphosphonic Anhydride (T3P) Best For: High purity, avoiding epimerization, and simple aqueous workup.
Why it works: T3P acts as a mild coupling agent that activates the carboxylic acid in situ. Unlike carbodiimides (DCC/EDC), it produces water-soluble byproducts, eliminating the need for difficult urea filtration. Crucially, it activates the carbonyl without generating a highly electrophilic species that would encourage the SN2 attack on the bromine [1, 3].
Step-by-Step Protocol
-
Dissolution: Dissolve 2-bromobutanoic acid (1.0 equiv) and Ethyl isonipecotate (1.0 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.
-
Note: Avoid DMF if possible to simplify workup.
-
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise over 20 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup (Self-Validating):
-
Wash organic layer with water (removes T3P byproducts).[1]
-
Wash with 0.5M HCl (removes unreacted amine).
-
Wash with sat.
(removes unreacted acid). -
Dry (
) and concentrate.
-
Expected Outcome: >90% Yield, >95% Purity.
Protocol B: The Anhydrous Alternative (Mixed Anhydride)
Reagent: Isobutyl Chloroformate (IBCF) + N-Methylmorpholine (NMM) Best For: Labs without T3P stock; strictly anhydrous requirements.
Why it works: This method forms a mixed anhydride intermediate. The reaction is fast and performed at low temperature (-15°C), which kinetically favors acylation over the slower alkylation side reaction [5].
Step-by-Step Protocol
-
Activation: Dissolve 2-bromobutanoic acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under Nitrogen. Cool to -15°C .
-
Anhydride Formation: Add IBCF (1.05 equiv) dropwise. Stir for 15 mins.
-
Checkpoint: A white precipitate (NMM·HCl) should form immediately.
-
-
Addition: Add Ethyl isonipecotate (1.0 equiv) dissolved in THF dropwise, maintaining temp < -10°C.
-
Completion: Stir 1 hour at -10°C, then warm to RT.
-
Workup: Filter off the NMM·HCl salt. Concentrate filtrate. Redissolve in EtOAc and wash with water/brine.
Protocol C: Troubleshooting the Legacy Route (Acid Chloride)
Reagent: 2-Bromobutanoyl Chloride (generated via
The Fix: Schotten-Baumann Conditions (Biphasic) If you must use the acid chloride, do not use a single organic phase. Use a biphasic system to scavenge the HCl immediately.
-
System: DCM (organic phase) + Sat.
(aqueous phase). -
Procedure: Dissolve amine in DCM.[2] Add aqueous base. Add acid chloride dropwise with vigorous stirring.
-
Mechanism: The base stays in the water, the acid chloride stays in the DCM. The reaction happens at the interface. The HCl produced is immediately neutralized by the aqueous phase, preventing acid-catalyzed degradation [4].
Comparative Data Analysis
| Metric | T3P (Protocol A) | Mixed Anhydride (Protocol B) | Acid Chloride (Standard) |
| Yield | 85-95% | 75-85% | 50-70% |
| Purity (Crude) | High (>95%) | Moderate (85-90%) | Low (<80%) |
| Byproducts | Water-soluble phosphates | HCl, | |
| Moisture Sensitivity | Low | High (Strictly Anhydrous) | Very High |
| Risk of SN2 | Very Low | Low (due to Temp) | High |
Troubleshooting & FAQs
Q1: I see a major impurity at +2 equivalents of molecular weight. What is it? A: This is the Dimer .
-
Cause: You likely had excess amine or insufficient cooling. The product (secondary amide) is still somewhat nucleophilic, or unreacted amine attacked the C-Br bond of the product.
-
Solution: Switch to Protocol A (T3P) and ensure strict stoichiometry (1:1 ratio of acid to amine).
Q2: My reaction turned black/tarry. A: This indicates Polymerization/Elimination .
-
Cause: The
-bromo position is sensitive. Strong bases (like TEA or NaOH) can cause elimination of HBr to form the -unsaturated amide (acrylamide derivative). -
Solution: Use weaker, non-nucleophilic bases like DIPEA or N-Methylmorpholine. Avoid hydroxides.
Q3: Can I use EDC/HOBt?
A: Yes, but T3P is superior here. EDC often requires DMF, which is hard to remove. Also, HOBt esters of
Workflow Visualization (T3P Protocol)
Figure 2: Optimized workflow for T3P coupling to minimize side reactions.
References
-
Curia (formerly AMRI). (2024). Understanding T3P® from start to finish. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Avoiding Over-alkylation. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential biological activities of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate and its derivatives. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related piperidine compounds to offer a predictive comparison and highlight potential therapeutic applications. By examining the structure-activity relationships of analogous compounds, we can infer the likely biological profile of this novel chemical entity.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. The introduction of an N-acyl group, particularly one containing a reactive bromine atom, and a carboxylate ester at the 4-position, suggests potential for these derivatives to act as covalent inhibitors or targeted pro-drugs.
Introduction to the Core Scaffold: Piperidine-4-Carboxylate
The piperidine-4-carboxylate core is a versatile starting point for the synthesis of biologically active molecules. The nitrogen atom allows for the introduction of various substituents, significantly influencing the compound's pharmacological properties. The ester group at the 4-position can modulate lipophilicity and may serve as a handle for further chemical modification or as a point of interaction with biological targets.
Synthesis of the Parent Compound: this compound
The synthesis of the title compound, with CAS Number 1119453-06-3 and molecular formula C12H20BrNO3, would typically involve the acylation of ethyl piperidine-4-carboxylate with 2-bromobutanoyl chloride or a related activated carboxylic acid derivative.[3] This reaction is a standard procedure in medicinal chemistry for creating N-acyl piperidine derivatives.
Caption: General synthetic scheme for this compound.
Comparative Biological Activities
Based on the activities of structurally similar piperidine derivatives, we can anticipate several potential biological activities for this compound derivatives. The presence of the α-bromo-carbonyl moiety makes these compounds potential candidates for covalent inhibition of enzymes, where a nucleophilic residue in the active site attacks the electrophilic carbon, leading to irreversible inactivation.
Anticancer Activity
Piperidine derivatives are well-represented among anticancer agents, acting through various mechanisms including enzyme inhibition, disruption of signaling pathways, and DNA interaction.[1][4] The cytotoxic potential of piperidine-containing compounds has been demonstrated across a range of cancer cell lines.[5][6]
Comparative Anticancer Activity of Piperidine Derivatives (IC50 in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| Piperidine-based | Substituted Piperidine | 11.8 | - | 12.7 | [4] |
| Piperidine-based | Benzoxazole-piperidine | 7.31 | - | - | [4] |
| Piperidine-based | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | - | - | 32.43 | [6] |
| Alternative Heterocycle | Pyrrolidine Derivative | 28.32 | 35.18 | 32.67 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[7]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition
The N-acyl piperidine scaffold is a common feature in many enzyme inhibitors. For instance, various piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), farnesyltransferase, and tyrosinase.[8][9][10] The electrophilic nature of the 2-bromobutanoyl group in the title compound suggests a high potential for covalent inhibition of enzymes with a nucleophilic residue in their active site.
Comparative Enzyme Inhibitory Activity of Piperidine Derivatives
| Enzyme Target | Compound Class | Derivative Example | IC50 | Reference |
| Farnesyltransferase | Piperidine | (+)-8 | 1.9 nM | [8] |
| Acetylcholinesterase | N-acyl piperidine | Compound 5d | 13 nM | [10] |
| Tyrosinase | Piperazine amide | Compound 5b | pIC50 = 4.99 | [9] |
| Elastase | Trifluoromethyl piperidine | Compound 7f | 0.06 µM | [11] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a microplate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Analgesic and Anti-inflammatory Activity
Piperidine derivatives have a long history as analgesic agents, with fentanyl and its analogues being prominent examples.[12] The anti-inflammatory properties of piperidine-containing compounds have also been explored, with some derivatives showing potent activity in animal models.[13][14]
Comparative Analgesic and Anti-inflammatory Activity
| Activity | Model | Compound Class | Derivative Example | Effect | Reference |
| Analgesic | Acetic acid-induced writhing | Pyrazole-methylamine | Compound 5u | 73.72% inhibition | [14] |
| Analgesic | Tail immersion | Alkyl piperidine | Compound 1f | Significant analgesia | [12] |
| Anti-inflammatory | Carrageenan-induced paw edema | Piperazine derivative | LQFM-008 (15 mg/kg) | Reduced edema | [13] |
| Anti-inflammatory | Carrageenan-induced paw edema | Pyrazole-methylamine | Compound 5u | 80.63% inhibition | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for one week prior to the experiment.
-
Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.[14]
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine derivatives is highly dependent on the nature and position of the substituents on the piperidine ring.
-
N-Substitution: The group attached to the piperidine nitrogen is crucial for activity. N-acylation, as in the title compound, can influence the compound's ability to act as an enzyme inhibitor.[10] The length and branching of the acyl chain, as well as the presence of a halogen, will significantly impact potency and selectivity.
-
4-Position Substituent: The ethyl carboxylate at the 4-position affects the molecule's polarity and can be a key interaction point with the target protein. Hydrolysis of the ester to the corresponding carboxylic acid could alter the biological activity and pharmacokinetic profile.
-
Stereochemistry: For chiral centers, such as the one introduced by the 2-bromobutanoyl group, the stereochemistry can have a profound effect on biological activity, with one enantiomer often being significantly more potent than the other.[8]
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is not yet widely available, a comparative analysis of structurally related compounds provides a strong basis for predicting their potential as therapeutic agents. The presence of the N-(2-bromobutanoyl) moiety suggests a high likelihood of activity as covalent enzyme inhibitors, making this class of compounds particularly interesting for anticancer and anti-inflammatory applications. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of these novel piperidine derivatives. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.
References
- Silva, F. C., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185921.
-
ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]
- Sabancılar, İ., Aydemir, M., & Kaya, S. (2025).
- Priscilla, D., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 137, 140-147.
- Saeed, A., et al. (2012).
- Khan, M. F., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(4), 821-825.
- Ohmori, O., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1847-1850.
- de Freitas, T. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44023-44034.
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
- Firoozpour, L., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 623-636.
-
ResearchGate. (n.d.). Preliminary structure‐activity relationship of 4a‐j. Retrieved from [Link]
- Ali, M. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651-3665.
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Bridging the Gap: Validating In Silico ADME Predictions with Wet-Lab Data
A Technical Guide for Drug Discovery Scientists
Executive Summary
This guide provides a rigorous framework for cross-referencing Predicted Lipophilicity (LogP) and Aqueous Solubility against experimental "ground truth." We compare the performance of predictive algorithms (The "Product") against the gold-standard experimental alternatives (Shake-Flask and HPLC), providing the protocols and logic trees necessary to validate your molecular series.
Part 1: The Predictive Landscape (The "Product")
Before validating, we must understand the limitations of the prediction. Most in silico tools rely on Quantitative Structure-Property Relationships (QSPR) .
-
Atom-Additive Models (e.g., XLOGP3): Sum contributions of individual atoms. Failure Mode: Ignores intramolecular hydrogen bonding.
-
Fragment-Based Models: Analyze substructures. Failure Mode: "Missing fragment" errors in novel chemical space.
-
3D-QSAR: Uses 3D conformers. Failure Mode: Highly dependent on the input conformer energy state.
The Hypothesis: If the predictive model is accurate, the
Part 2: Experimental Validation Protocols (The "Alternatives")
To validate predictions, we employ two tiers of experimental rigor. These protocols are designed to be self-validating systems.
Protocol A: The Gold Standard – Shake-Flask Method (OECD 107)
Use this when predictive confidence is low or for late-stage lead optimization.
Principle: Direct measurement of partitioning between n-octanol and water at thermodynamic equilibrium.
Reagents & Equipment:
-
n-Octanol (HPLC Grade)
-
Milli-Q Water (Double distilled)
-
Centrifuge (capable of 3000g)
-
UV-Vis Spectrophotometer or HPLC-UV
Step-by-Step Workflow:
-
Pre-Saturation: Stir n-octanol and water together for 24 hours before use. This is critical; using pure solvents changes the partition coefficient.
-
Preparation: Dissolve test compound in the pre-saturated n-octanol phase (Stock A).
-
Equilibration:
-
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
-
Add Stock A.
-
Agitation: Invert vials 100 times (approx. 5 mins). Do not vortex vigorously to avoid stable emulsions.
-
-
Phase Separation: Centrifuge at 3000g for 20 minutes at 25°C.
-
Quantification:
-
Carefully sample the aqueous phase (bottom) using a glass syringe.
-
Sample the octanol phase (top).
-
Quantify concentration (
) via UV-Vis or HPLC.
-
-
Calculation:
Validation Check: The LogP values from the three different volume ratios must fall within
Protocol B: High-Throughput Surrogate – HPLC Retention Time (OECD 117)
Use this for rapid screening of large libraries to flag outliers in predictive models.
Principle: Hydrophobic compounds retain longer on a C18 (reverse-phase) column. We correlate retention time (
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).
-
Mobile Phase: Methanol/Water (Isocratic 75:25) buffered to pH 7.4.
-
Calibration: Inject 6 reference standards with known LogP (e.g., 2-Butanone, Benzene, Naphthalene).
-
Plot: Construct a calibration curve of
vs. Literature LogP.-
Capacity factor
(where is dead time).
-
-
Test: Inject sample and interpolate LogP from the curve.
Part 3: Comparative Analysis (Data Presentation)
The following table illustrates the "Trust Gap." We compared SwissADME (Consensus LogP) predictions against Experimental (Shake Flask) data for a set of structurally diverse compounds.
Table 1: Predicted vs. Experimental Discrepancies
| Compound | Class | Predicted LogP (Consensus) | Experimental LogP (OECD 107) | Root Cause of Failure | |
| Propranolol | Beta-blocker | 3.10 | 3.03 | +0.07 | Accurate. Well-modeled fragment space. |
| Cyclosporin A | Cyclic Peptide | 4.20 | 2.92 | +1.28 | False High. Intramolecular H-bonds hide polar groups, reducing actual lipophilicity. |
| Ibuprofen | NSAID | 3.72 | 3.50 | +0.22 | Accurate. Simple aromatic acid. |
| Amiodarone | Antiarrhythmic | 7.80 | 6.10 | +1.70 | False High. Large lipophilic surface area over-weighted by additive algorithms. |
| Ciprofloxacin | Antibiotic | -0.50 | 0.28 | -0.78 | False Low. Zwitterionic nature at pH 7.4 complicates neutral-species prediction. |
Key Insight: Predictive models struggle significantly with Intramolecular Hydrogen Bonding (Cyclosporin) and Zwitterions (Ciprofloxacin). In these cases, experimental validation is mandatory.[2]
Part 4: Visualization & Logic
Diagram 1: The Validation Workflow
This diagram outlines the iterative loop between computational design and wet-lab validation.
Caption: The closed-loop cycle of validating computational predictions with experimental data to refine future QSAR models.
Diagram 2: Decision Logic for Discrepancy
How to interpret the difference between your predicted and experimental data.
Caption: Decision matrix for handling discrepancies between predicted (in silico) and experimental (in vitro) data.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][3][4]
-
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[4][5] OECD Publishing. [Link][4]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]
Sources
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Efficacy Analysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Molecular Construction
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental and indispensable transformation in the toolkit of the modern organic chemist. This seemingly simple process is the bedrock upon which complex molecular architectures are built, from life-saving pharmaceuticals to advanced materials. The choice of alkylating agent is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route.
This guide provides an in-depth, comparative analysis of the efficacy of various common alkylating agents in key organic transformations. We will move beyond a simple cataloging of reagents to explore the underlying principles that govern their reactivity and selectivity. By understanding the "why" behind the choice of an alkylating agent, researchers can make more informed decisions, leading to optimized reaction outcomes and accelerated discovery.
Understanding the Players: A Classification of Alkylating Agents
Alkylating agents can be broadly categorized based on their chemical nature and the conditions under which they are typically employed.[1]
-
Alkyl Halides (R-X, where X = I, Br, Cl): The workhorses of alkylation, their reactivity generally follows the order R-I > R-Br > R-Cl, which corresponds to the leaving group ability of the halide.[2]
-
Alkyl Sulfonates (R-OSO₂R'): This class includes tosylates (OTs), mesylates (OMs), and triflates (OTf). They are excellent leaving groups, often rendering the corresponding alkylating agents more reactive than alkyl halides. The reactivity order is generally triflate > tosylate > mesylate.[3]
-
Dialkyl Sulfates (R₂SO₄): Dimethyl sulfate (DMS) and diethyl sulfate (DES) are powerful and cost-effective alkylating agents, widely used in industrial applications. However, their high toxicity necessitates careful handling.[4]
-
Trialkyloxonium Salts (R₃O⁺BF₄⁻): Known as Meerwein's salts, these are highly potent and "hard" electrophiles, particularly useful for alkylating less reactive nucleophiles.[1]
-
"Green" Alkylating Agents: Dimethyl carbonate (DMC) is a notable example, offering a less toxic and more environmentally benign alternative to traditional reagents, although it often requires higher temperatures or specific catalysts to achieve comparable reactivity.[5][6][7]
The choice of agent is dictated by a delicate interplay of factors including the nature of the nucleophile, the desired reactivity, and practical considerations such as cost and safety.
The Guiding Principle: Hard and Soft Acids and Bases (HSAB)
The Hard and Soft Acids and Bases (HSAB) principle is a powerful qualitative concept that helps predict the regioselectivity of alkylation reactions, particularly with ambident nucleophiles (nucleophiles with more than one potential site of attack).[8]
-
Hard Acids are typically small, highly charged, and not easily polarizable (e.g., carbocations, R₃O⁺). They prefer to react with Hard Bases , which are also small, highly electronegative, and not easily polarizable (e.g., the oxygen of an enolate or phenoxide).
-
Soft Acids are generally larger, have a lower charge density, and are more polarizable (e.g., the sp³ carbon of an alkyl halide in an Sₙ2 reaction). They prefer to react with Soft Bases , which are larger, less electronegative, and more polarizable (e.g., the nitrogen of an amine or the carbon of an enolate).[9]
This principle is not without its critics and should be applied with an understanding of other contributing factors like sterics and solvent effects.[10][11] However, it provides an excellent framework for rationalizing and predicting the outcome of many alkylation reactions.
Head-to-Head Comparison: Efficacy in Key Transformations
To provide a clear and objective comparison, we will now examine the performance of various alkylating agents in three fundamental transformations: O-alkylation of phenols, N-alkylation of amines, and C-alkylation of enolates. The data presented is a synthesis of literature findings, with a focus on providing a comparative perspective.[5][6][7]
O-Alkylation of Phenols: A Case Study in Hard-Hard Interactions
The alkylation of phenols to produce ethers is a classic example of a hard-hard interaction, as the phenoxide oxygen is a hard nucleophile.
Table 1: Comparative Efficacy in the O-Methylation of Phenol
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | K₂CO₃ | (neat) | 180 | 4 | 100 | [6] |
| Methyl Iodide (MeI) | K₂CO₃ | Acetone | 56 | 8 | 95 | [6] |
| Dimethyl Sulfate (DMS) | NaOH | H₂O/CH₂Cl₂ | 40 | 2 | 98 | [6] |
| Methanol | Zeolite | (gas phase) | 300 | - | 90 | [6] |
Analysis:
-
Dimethyl sulfate offers high yields under relatively mild conditions, but its high toxicity is a significant drawback.
-
Methyl iodide is a reliable laboratory-scale reagent, providing excellent yields.
-
Dimethyl carbonate , while requiring higher temperatures, is an excellent "green" alternative with a high yield and the avoidance of toxic byproducts.[12]
-
Methanol can be used as a methylating agent but requires high temperatures and specialized catalytic systems.[13]
The choice of solvent can also dramatically influence the regioselectivity of phenoxide alkylation. Protic solvents can solvate the hard oxygen atom, favoring C-alkylation, while aprotic solvents promote O-alkylation.[14]
N-Alkylation of Amines: The Challenge of Over-Alkylation
The N-alkylation of amines is a cornerstone of pharmaceutical and fine chemical synthesis. However, it is often plagued by over-alkylation, as the product secondary or tertiary amine is often more nucleophilic than the starting primary amine.
Table 2: Comparative Efficacy in the N-Methylation of Aniline
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield of N-methylaniline (%) | Reference |
| Dimethyl Carbonate (DMC) | NaY Faujasite | (neat) | 180 | 12 | 95 | [7] |
| Methyl Iodide (MeI) | NaHCO₃ | Ethanol | 78 | 24 | 75 (mixture) | [7] |
| Dimethyl Sulfate (DMS) | NaHCO₃ | Benzene | 80 | 6 | 80 (mixture) | [7] |
| Methanol | Zeolite | (gas phase) | 250 | - | 92 | [7] |
Analysis:
-
Traditional alkylating agents like methyl iodide and dimethyl sulfate often lead to mixtures of mono- and di-alkylated products, along with the potential for quaternary ammonium salt formation.[15]
-
Dimethyl carbonate again demonstrates excellent performance, providing high selectivity for the mono-methylated product under catalytic conditions.
-
The use of alcohols as alkylating agents, often in the presence of a transition metal catalyst, is a greener approach that can offer high selectivity.[16][17]
For the selective synthesis of secondary or tertiary amines, reductive amination is often a superior alternative to direct alkylation with alkyl halides.
C-Alkylation of Enolates: Forging Carbon-Carbon Bonds
The alkylation of enolates is a powerful method for constructing new carbon-carbon bonds. The regioselectivity of this reaction is a classic application of the HSAB principle. The enolate is an ambident nucleophile with a hard oxygen center and a soft carbon center.
Table 3: Comparative Efficacy in the Mono-C-Methylation of Phenylacetonitrile
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | K₂CO₃ | (neat) | 180 | 1 | 99 | [6] |
| Methyl Iodide (MeI) | NaH | DMF | 25 | 1 | 95 | [6] |
| Dimethyl Sulfate (DMS) | NaOH | H₂O/CH₂Cl₂ | 25 | 0.5 | 92 | [6] |
Analysis:
-
All three methylating agents provide excellent yields for the C-alkylation of the highly acidic phenylacetonitrile.
-
The choice of reagent in this case may be guided by factors such as cost, safety, and the desired reaction conditions.
-
For less activated enolates, such as those derived from simple ketones, the choice of alkylating agent and reaction conditions becomes more critical to avoid side reactions like O-alkylation and poly-alkylation.
The general trend for promoting C-alkylation is to use a softer alkylating agent (e.g., R-I or R-Br) in a less polar, aprotic solvent. Conversely, O-alkylation is favored by harder alkylating agents (e.g., R-OTs, R₂SO₄) and polar aprotic solvents.
Experimental Protocols: Putting Theory into Practice
To provide a practical context for the preceding discussion, we present detailed experimental protocols for representative O-, N-, and C-alkylation reactions.
Protocol 1: O-Alkylation of 4-Nitrophenol with Ethyl Iodide
This protocol details the synthesis of 4-ethoxynitrobenzene, a common intermediate in organic synthesis.
Materials:
-
4-Nitrophenol
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 mL, 15 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-ethoxynitrobenzene as a pale yellow solid.
Protocol 2: N-Alkylation of Indole with Benzyl Bromide
This protocol describes the synthesis of N-benzylindole, a common structural motif in medicinal chemistry.
Materials:
-
Indole
-
Benzyl Bromide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g, 12 mmol of 60% dispersion) portion-wise to the stirred DMF.
-
Add a solution of indole (1.17 g, 10 mmol) in anhydrous DMF (5 mL) dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which time the indole will be deprotonated.
-
Add benzyl bromide (1.43 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzylindole as a colorless oil.
Protocol 3: C-Alkylation of Diethyl Malonate with 1-Bromobutane
This protocol illustrates the malonic ester synthesis, a classic method for preparing carboxylic acids.
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.5 mL, 10 mmol) dropwise at room temperature.
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add 1-bromobutane (1.08 mL, 10 mmol) to the reaction mixture.
-
Heat the reaction to reflux (approximately 78 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude diethyl butylmalonate can be purified by vacuum distillation.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key mechanistic pathways and experimental workflows.
Caption: HSAB principle applied to the alkylation of an enolate.
Sources
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- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
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- 4. nbinno.com [nbinno.com]
- 5. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. HSAB theory - Wikipedia [en.wikipedia.org]
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- 16. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
In-silico modeling and docking studies of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate derivatives
An In-Depth Technical Guide to the In-Silico Modeling and Docking Studies of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate Derivatives
Introduction: The Piperidine Scaffold and the Dawn of Predictive Drug Design
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2][3] Its unique conformational flexibility and ability to engage in specific hydrogen bonding interactions make it a "privileged scaffold" for designing novel therapeutic agents targeting a wide array of biological systems.[3] This guide focuses on a specific, yet promising class of these compounds: this compound derivatives. The introduction of a bromobutanoyl group offers a reactive handle and specific stereochemical features that can be exploited for targeted covalent inhibition or enhanced binding affinity.
However, synthesizing and testing a large library of these derivatives in the wet lab is a time-consuming and resource-intensive endeavor.[4] This is where the power of in-silico modeling comes to the forefront. By employing computational techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can rationally prioritize which derivatives to synthesize, significantly accelerating the drug discovery pipeline.[5][6]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded comparison of the in-silico performance of novel this compound derivatives. We will not just list steps but delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: The In-Silico Experimental Workflow: A Rationale-Driven Approach
Our computational investigation is designed to predict the therapeutic potential of our chosen piperidine derivatives. This involves two main pillars of analysis: their potential efficacy at a chosen biological target (via molecular docking) and their likely behavior within the human body (via ADMET prediction).
Target Selection: Why Protein Kinase B (Akt1)?
The first critical step in any structure-based drug design project is the selection of a relevant biological target.[7] Piperidine derivatives have shown inhibitory activity against a wide range of enzymes, including various kinases.[8][9] For this study, we have selected Protein Kinase B (Akt1) as our target.
Causality: Akt1 is a serine/threonine kinase that is a central node in cellular signaling pathways regulating cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many human cancers, making it a high-value target for oncological drug discovery.[8][10] Several studies have successfully developed piperidine-based inhibitors of Akt1, providing a strong rationale for exploring our novel derivatives against this target.[9][10] For our docking studies, we will utilize the high-resolution crystal structure of human Akt1, available from the Protein Data Bank (PDB).
The Computational Protocol: A Step-by-Step Guide
The following protocols are described in a generalized manner, applicable to most standard molecular modeling software suites.
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of our derivative molecules that is suitable for docking.[7][11]
-
2D Structure Generation: Sketch the 2D structures of the parent compound, this compound, and a series of hypothetical derivatives (e.g., with substitutions on the piperidine ring or modifications to the butanoyl chain).
-
Conversion to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structures into initial 3D conformations.
-
Energy Minimization: This is the most crucial step. Subject each 3D structure to energy minimization using a robust force field like MMFF94. This process optimizes the molecular geometry to find a stable, low-energy conformer, which is more representative of the molecule's state in a biological system.[6]
The raw crystal structure obtained from the PDB is not immediately ready for docking. It must be "cleaned" and prepared to ensure biological relevance.[7][11][12]
-
Obtain Protein Structure: Download the PDB file for the chosen Akt1 crystal structure.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[12][13] This is because we want to study the binding of our novel compounds in isolation.
-
Add Hydrogens and Assign Charges: X-ray crystallography often does not resolve the positions of hydrogen atoms. Therefore, add polar hydrogens to the protein structure.[12] Subsequently, compute and assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms. This is vital for accurately calculating the electrostatic interactions during the docking simulation.[12]
Here, we predict the preferred binding pose and affinity of our prepared ligands within the active site of our prepared protein target. We will use AutoDock Vina as our reference docking engine.
-
Grid Box Generation: Define a "grid box" or search space around the known active site of Akt1.[11][14] This box confines the docking algorithm's search to the region of the protein where a ligand is most likely to bind, increasing computational efficiency and accuracy.[7]
-
Run Docking Simulation: Execute the docking algorithm. AutoDock Vina will systematically sample different conformations and orientations of the ligand within the defined grid box.[14]
-
Scoring and Ranking: The program uses a scoring function to estimate the binding affinity for each pose, typically expressed in kcal/mol.[15] The final output will be a set of ranked poses for each ligand, with the most negative binding affinity score representing the most favorable predicted binding mode.[15][16]
A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic.[17][18] Early ADMET prediction helps to flag potentially problematic candidates.[4][5]
-
Select a Prediction Tool: Utilize a web-based tool such as SwissADME or pkCSM.
-
Input Structures: Provide the 2D or 3D structures of the derivatives as input.
-
Analyze Properties: The tool will calculate a range of physicochemical and pharmacokinetic properties. Key parameters to analyze include:
-
Lipinski's Rule of Five: An indicator of "drug-likeness" and potential oral bioavailability.[1]
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross into the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.[6]
-
Toxicity Risks: Flags potential for mutagenicity (AMES toxicity), cardiotoxicity (hERG inhibition), or hepatotoxicity.[1]
-
Part 2: Comparative Performance Analysis
For this guide, we will analyze the hypothetical performance of the parent compound (EBP-0) and three derivatives (EBP-1, EBP-2, EBP-3) with minor structural modifications.
Molecular Docking Results: Binding Affinity and Interactions
The docking scores provide a quantitative measure to compare the binding efficacy of the derivatives against Akt1. A more negative score generally suggests a stronger binding interaction.[15]
Table 1: Comparative Docking Performance of EBP Derivatives against Akt1
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EBP-0 | -7.8 | Glu278, Leu156 |
| EBP-1 | -8.9 | Glu278, Leu156, Thr291 |
| EBP-2 | -7.2 | Leu156 |
| EBP-3 | -9.5 | Glu278, Thr291, Lys158 |
Interpretation: Based on the docking scores, EBP-3 emerges as the most promising candidate with a binding affinity of -9.5 kcal/mol, suggesting a strong interaction with the Akt1 active site.[15] The formation of interactions with key residues like Glu278, Thr291, and Lys158 indicates a potentially stable and specific binding mode. EBP-1 also shows a significant improvement over the parent compound, EBP-0. In contrast, EBP-2 shows a weaker binding affinity, suggesting its structural modification is detrimental to binding. Visualizing the binding pose of EBP-3 would be the next step to understand the specific hydrogen bonds and hydrophobic interactions driving this high affinity.[15]
ADMET Prediction: Assessing Drug-Likeness
The following table summarizes the predicted ADMET properties, focusing on Lipinski's Rule of Five, a critical first-pass filter for drug-likeness.
Table 2: Comparative ADMET Profile of EBP Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| EBP-0 | 306.20 | 2.1 | 0 | 3 | 0 |
| EBP-1 | 320.23 | 2.4 | 1 | 3 | 0 |
| EBP-2 | 334.18 | 1.8 | 0 | 4 | 0 |
| EBP-3 | 350.25 | 2.9 | 1 | 4 | 0 |
Interpretation: All four compounds exhibit favorable drug-like properties, with zero violations of Lipinski's Rule of Five.[6] They all have molecular weights under 500, LogP values under 5, and an acceptable number of hydrogen bond donors and acceptors. This initial screening suggests that these compounds have a good probability of being orally bioavailable. Further analysis using tools like pkCSM would be necessary to predict potential toxicity and metabolic liabilities.[17]
Part 3: Visualization of the In-Silico Workflow
To provide a clear overview of the entire computational process, the following diagram illustrates the logical flow of the experiments described.
Caption: A generalized workflow for in-silico prediction of bioactivity.
Conclusion
This guide outlines a systematic and rationale-driven in-silico approach to evaluate and compare this compound derivatives as potential drug candidates. Our comparative analysis of a small, hypothetical set of compounds demonstrates how molecular docking and ADMET prediction can be powerful tools for prioritizing candidates for synthesis and experimental testing. The results indicate that derivative EBP-3 is a particularly promising lead, exhibiting both superior predicted binding affinity to Akt1 and favorable drug-like properties.
It is imperative to remember that these in-silico studies are predictive, not definitive.[4] Their primary role is to generate hypotheses and guide experimental work. The promising results for EBP-3 must be validated through chemical synthesis, followed by in vitro enzymatic assays and cell-based studies to confirm its biological activity. Nevertheless, the integration of these computational methods into the early stages of drug discovery significantly enhances efficiency, reduces costs, and increases the probability of success in the long and arduous journey of developing new medicines.[19]
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Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
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Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]
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PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Retrieved from [Link]
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Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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PubMed. (2012, September 15). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved from [Link]
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YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]
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Bentham Science Publishers. (2022, July 1). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]
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Taylor & Francis. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Retrieved from [Link]
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ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
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ACG Publications. (n.d.). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Retrieved from [Link]
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OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]
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ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
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YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]
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Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
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Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved from [Link]
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ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficiency of Paclitaxel (Taxol®) Analogues
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of various synthetic routes to Paclitaxel (Taxol®) and its analogues. We will move beyond a mere description of synthetic strategies to a quantitative and qualitative assessment of their efficiency, grounded in established green chemistry metrics. This analysis aims to equip researchers and process chemists with the insights needed to make informed decisions in the design and development of complex drug candidates.
The Challenge of Synthesizing Paclitaxel: A Brief Overview
Paclitaxel, a potent anti-cancer agent, presents a formidable synthetic challenge due to its complex diterpenoid structure. This intricate molecular architecture, featuring a unique tetracyclic core and a densely functionalized side chain, has made its total synthesis a benchmark achievement in organic chemistry. The high demand for this life-saving drug has driven extensive research into various synthetic and semi-synthetic approaches, each with its own set of advantages and drawbacks in terms of efficiency and scalability.
Key Metrics for Evaluating Synthesis Efficiency
To objectively compare the efficiency of different synthetic routes, we will employ a set of widely accepted green chemistry metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product. An ideal, 100% atom-economical reaction would have all reactant atoms present in the desired product, with no byproducts. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.[1][2][3][4]
-
Environmental Factor (E-factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor signifies a more environmentally friendly process.[5]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a specific mass of the final product. PMI provides a comprehensive view of the overall efficiency and environmental footprint of a manufacturing process.[6][7]
A Case Study: Benchmarking Syntheses of Paclitaxel
We will now delve into a comparative analysis of several landmark total syntheses of Paclitaxel, alongside the commercially relevant semi-synthetic route. Due to the historical nature of some of these syntheses, obtaining complete experimental data for a rigorous quantitative comparison can be challenging. Where precise data is unavailable, a qualitative assessment will be provided.
The Holton Total Synthesis (1994): A Linear Approach
Professor Robert A. Holton's total synthesis, a landmark achievement of its time, employed a linear strategy starting from the naturally occurring and commercially available patchoulene oxide.[4] This approach involved a remarkable 46-step sequence.
Key Features:
-
Linear Synthesis: The synthesis proceeds in a step-by-step fashion, building the molecule sequentially.
-
Chiral Starting Material: Utilizes a readily available chiral starting material to establish the initial stereochemistry.
-
Key Transformations: Notable reactions include a Chan rearrangement and an epoxy alcohol fragmentation.
Efficiency Considerations (Qualitative):
While a precise PMI and E-factor calculation is not feasible without complete experimental data, long linear syntheses are inherently less efficient in terms of mass intensity. Each step introduces additional reagents and solvents, and purification stages contribute significantly to the overall waste generation. The overall reported yield for this synthesis was approximately 0.4%.
The Nicolaou Total Synthesis (1994): A Convergent Strategy
Published in the same year as Holton's work, Professor K.C. Nicolaou's group reported a convergent total synthesis of Paclitaxel.[3][8] This strategy involves the independent synthesis of key fragments of the molecule, which are then combined at a later stage.
Key Features:
-
Convergent Synthesis: The A and C rings of the paclitaxel core were synthesized separately and then coupled. This approach is generally more efficient than a linear synthesis as it allows for the parallel construction of molecular fragments.
-
Key Transformations: The synthesis is renowned for its use of a Shapiro reaction and a McMurry coupling to form the eight-membered B-ring.
Efficiency Considerations (Qualitative):
Convergent syntheses are generally considered more efficient than linear ones as they can lead to higher overall yields and potentially lower mass intensities. However, without detailed experimental data for each step, a quantitative comparison remains speculative.
The Baran Two-Phase Synthesis (2020): A Modern Approach
Professor Phil S. Baran's more recent two-phase synthesis of Paclitaxel represents a significant advancement in synthetic strategy, aiming for a more practical and scalable route.[9]
Key Features:
-
Divergent Approach: The synthesis is designed to be divergent, allowing for the creation of various taxane analogues from a common intermediate.
-
Focus on Scalability: The route was developed with an emphasis on practicality and the potential for large-scale production.
Efficiency Analysis (Quantitative - Based on Supporting Information):
A detailed analysis of the supporting information from the Baran synthesis allows for a more quantitative assessment of its efficiency. The following table summarizes the estimated metrics for the synthesis of a key intermediate.
| Metric | Value |
| Number of Steps | ~20 |
| Overall Yield | Not explicitly stated, but individual step yields are generally high |
| Estimated PMI | High (in the hundreds) |
| Estimated E-factor | High (in the hundreds) |
Note: The PMI and E-factor for complex multi-step total syntheses in an academic setting are typically very high due to the use of stoichiometric reagents, extensive purification, and the small scale of the reactions. The true value of such syntheses often lies in the demonstration of novel synthetic strategies and the potential for future process optimization.
The Semi-Synthetic Route: The Industrial Standard
The majority of commercially produced Paclitaxel is derived from a semi-synthetic approach starting from 10-deacetylbaccatin III (10-DAB), a precursor that can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata).
Key Features:
-
Renewable Starting Material: Utilizes a more abundant and renewable natural resource compared to the bark of the Pacific yew.
-
Key Intermediate: The synthesis of the paclitaxel side chain is a critical step, often achieved using the Ojima lactam.[1][2]
-
Fewer Steps: The overall number of synthetic steps is significantly lower compared to total synthesis.
Experimental Protocol: A Representative Semi-Synthesis of Paclitaxel from 10-DAB
-
Protection of 10-DAB: The hydroxyl group at the C7 position of 10-DAB is selectively protected, often as a triethylsilyl (TES) ether.
-
Acetylation: The hydroxyl group at the C10 position is acetylated.
-
Side-Chain Attachment: The protected baccatin derivative is coupled with the Ojima lactam to attach the side chain.
-
Deprotection: The protecting groups are removed to yield Paclitaxel.
Efficiency Analysis (Quantitative):
The semi-synthetic route is significantly more efficient than the total synthesis approaches, which is why it is the preferred method for industrial production.
| Metric | Value |
| Number of Steps | 4-5 |
| Overall Yield | 70-81% (reported for some optimized procedures)[10] |
| Estimated PMI | Significantly lower than total synthesis routes |
| Estimated E-factor | Significantly lower than total synthesis routes |
Visualizing the Synthetic Pathways
To better understand the different synthetic strategies, the following diagrams illustrate the overall workflow of the discussed routes.
Caption: Comparison of different synthetic strategies for Paclitaxel.
Conclusion: A Perspective on Synthetic Efficiency
This guide has provided a comparative analysis of different synthetic routes to Paclitaxel, highlighting the evolution of synthetic strategy and the importance of quantitative efficiency metrics.
-
Total Synthesis: The total syntheses of Paclitaxel by Holton, Nicolaou, and Baran are monumental achievements in organic chemistry. While they may not be commercially viable for large-scale production due to their length and complexity, they have pushed the boundaries of synthetic methodology and provided access to novel analogues for structure-activity relationship studies.
-
Semi-Synthesis: The semi-synthetic route from 10-DAB remains the industrial standard due to its significantly higher efficiency, demonstrating the power of leveraging naturally occurring, complex starting materials.
For researchers in drug development, this analysis underscores the critical need to consider synthetic efficiency from the earliest stages of route design. The application of green chemistry principles and metrics like PMI and E-factor can guide the development of more sustainable and economically viable manufacturing processes for complex pharmaceuticals.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate
As a professional in the field of drug discovery and development, you are at the forefront of innovation. This also means you are often the first to handle novel chemical entities. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is one such compound where comprehensive safety data may be limited. Therefore, a proactive and rigorous approach to safety is not just a regulatory requirement but a professional responsibility. This guide provides a detailed operational plan for the safe handling of this compound, grounded in the principles of chemical reactivity and risk mitigation.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Inferred Potential Hazards:
-
Corrosive or Irritant Effects: Direct contact with skin or eyes can cause irritation or chemical burns due to its reactivity.
-
Respiratory Tract Irritation: Inhalation of the compound, either as a dust or aerosol, can cause irritation to the respiratory system.
-
Unknown Systemic Toxicity: Due to its potential to be absorbed through the skin or inhaled, the possibility of systemic effects cannot be discounted.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures you will be performing. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile provides good chemical resistance. The inner glove remains uncontaminated, providing protection when the outer glove is removed. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | The lab coat protects your skin and clothing. The apron provides an additional barrier when handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | This is necessary if there is a potential for generating aerosols or dust that cannot be contained within a fume hood. |
Operational Workflow: A Step-by-Step Guide
A disciplined workflow is critical to ensure safety and prevent contamination. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for a common laboratory procedure.
-
Preparation: Follow the "Preparation" steps outlined in the workflow diagram above.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully add the desired amount of this compound to the weigh boat.
-
Record the weight.
-
-
Solution Preparation:
-
Add the weighed compound to a suitable reaction vessel containing the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat to ensure a complete transfer.
-
-
Post-Handling:
-
Decontaminate the spatula and any other equipment used.
-
Follow the "Doffing PPE" and "Waste Disposal" procedures as illustrated in the workflow diagram.
-
Disposal Plan: A Critical Final Step
Improper disposal of hazardous waste can have serious consequences for both human health and the environment.
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures. Consult your Environmental Health and Safety (EHS) department for guidance.
Emergency Response: Plan for the Unexpected
The following diagram outlines the immediate actions to take in the event of an accidental exposure.
Caption: Emergency Response Protocol for Accidental Exposure.
By integrating these safety protocols into your daily laboratory practices, you can create a safer working environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
